Technical Deep Dive: Pharmacological Mechanism of Action of 3-Fluorophenmetrazine (3-FPH/3-FPM)
[1] Executive Summary & Nomenclature Clarification This technical guide analyzes the pharmacological profile of 3-Fluorophenmetrazine (commonly abbreviated as 3-FPM , though frequently referenced in grey literature and v...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Nomenclature Clarification
This technical guide analyzes the pharmacological profile of 3-Fluorophenmetrazine (commonly abbreviated as 3-FPM , though frequently referenced in grey literature and vendor listings as 3-FPH ).
Critical Nomenclature Note:
The term "3-Fluorophenetrazine" technically refers to the 3-ethyl analogue of phenmetrazine. However, the abbreviation "3-FPH" and the bulk of available pharmacological data correspond to the 3-methyl analogue, 3-Fluorophenmetrazine (3-FPM) . As 3-FPM is the predominant bioactive substance in this class with established
data, this guide focuses on 3-FPM while providing a specific Structure-Activity Relationship (SAR) analysis distinguishing it from the ethyl-homolog (phenetrazine) derivatives.
Therapeutic Class: Phenylmorpholine Psychostimulant
Primary Mechanism: Monoamine Releasing Agent (NDRA)
Key Differentiator: High selectivity for Dopamine (DA) and Norepinephrine (NE) transporters with negligible Serotonin (5-HT) affinity, distinct from the non-selective entactogen profile of MDMA.
Pharmacodynamics: The Mechanism of Action
Core Mechanism: Transporter Substrate & Reversal
Unlike cocaine, which acts as a static blocker of monoamine transporters, 3-FPM functions as a substrate-based releasing agent . It mimics endogenous monoamines to enter the presynaptic terminal via the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Once intracellular, 3-FPM initiates a two-step cascade:
VMAT2 Interaction: It interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient or displacing monoamines from vesicular storage into the cytosol.
Transporter Reversal: The accumulation of cytosolic monoamines, combined with phosphorylation changes to the transporter induced by 3-FPM, causes DAT and NET to reverse direction, pumping neurotransmitters out into the synaptic cleft.
Quantitative Binding & Release Data
The following data aggregates potency values from rat brain synaptosome assays. Note the significant "Release" potency compared to "Uptake Inhibition," confirming its classification as a releaser.
Target Protein
Assay Type
Parameter
Value (nM)
Selectivity Ratio (vs. DA)
NET (Norepinephrine)
Release
30
0.7 (Potent)
DAT (Dopamine)
Release
43
1.0 (Reference)
SERT (Serotonin)
Release
2558
~60.0 (Negligible)
DAT
Uptake Inhibition
< 2500
N/A
Data Source: World Health Organization Critical Review (2020) & Mayer et al. (2018). [1, 2]
Pathway Visualization
The following diagram illustrates the specific signaling cascade of 3-FPM, highlighting the critical reversal of the DAT mechanism.
Figure 1: Mechanism of 3-FPM induced dopamine efflux via DAT reversal and VMAT2 disruption.
Structure-Activity Relationship (SAR)
The pharmacological uniqueness of 3-FPM stems from two specific structural modifications to the phenmetrazine scaffold.
The Fluorine Substitution (3-Position)
Adding a fluorine atom at the meta (3) position of the phenyl ring is the defining feature.
Metabolic Stability: The C-F bond is stronger than the C-H bond, blocking metabolic attack at the 3-position. This potentially extends the half-life compared to phenmetrazine, though N-oxidation remains a primary clearance pathway.
Electronic Effect: Fluorine is highly electronegative. This withdraws electron density from the aromatic ring, which modulates the
stacking interactions with the phenylalanine residues in the binding pocket of DAT/NET.
Selectivity: Unlike 4-substitution (para-position), which often increases SERT affinity (making the drug more "MDMA-like"), 3-substitution tends to preserve or enhance catecholamine (DA/NE) selectivity while minimizing serotonergic effects [3].
The Morpholine Ring vs. Amphetamine Chain
Phenmetrazine derivatives cyclize the amphetamine side chain into a morpholine ring.
Lipophilicity: The oxygen atom in the morpholine ring lowers lipophilicity (
) compared to the corresponding amphetamine, potentially reducing blood-brain barrier (BBB) penetration speed but reducing neurotoxicity markers associated with oxidative stress.
Phenetrazine (Ethyl) vs. Phenmetrazine (Methyl):
Phenmetrazine (3-FPM): Contains a methyl group on the morpholine ring.[1][2][3] Optimal steric fit for DAT.
Phenetrazine (3-FPE): Contains an ethyl group.[4] SAR studies on homologous series suggest that extending the alkyl chain at the alpha-position (or equivalent ring position) generally decreases potency at DAT due to steric hindrance, while potentially increasing NET selectivity. Therefore, 3-Fluorophenetrazine is predicted to be a weaker stimulant than 3-FPM.
Experimental Protocols
For researchers validating these mechanisms, the following protocols are established standards for differentiating "Releasers" from "Reuptake Inhibitors."
Protocol 1: In Vitro Superfusion Assay (Release vs. Uptake)
Purpose: To determine if 3-FPM actively releases monoamines or merely blocks their uptake.
Tissue Preparation: Isolate rat striatal synaptosomes (rich in DAT) and prefrontal cortex synaptosomes (rich in NET).
Loading: Incubate synaptosomes with radiolabeled neurotransmitter (
or ) for 20 minutes at 37°C to fill vesicles.
Superfusion: Transfer synaptosomes to micro-chambers. Superfuse with Krebs-Henseleit buffer to remove extracellular radioligand.
Drug Application:
Phase A (Basal): Collect 3 fractions of buffer (baseline efflux).
Phase B (Stimulation): Switch buffer to one containing 3-FPM (concentrations: 1 nM – 10
M).
Quantification: Measure radioactivity (CPM) in the eluate using liquid scintillation counting.
Validation Check:
Releaser Profile: Dose-dependent increase in efflux without electrical stimulation.
Blocker Profile: No increase in basal efflux; prevents uptake only when exogenous ligand is added.
Purpose: To identify primary metabolites (N-oxide vs. Hydroxylation).
System: Pooled human liver microsomes (HLM).
Incubation: Mix 3-FPM (1
M) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
Initiation: Add NADPH-generating system. Incubate at 37°C.
Sampling: Quench aliquots at t=0, 15, 30, 60 min using ice-cold acetonitrile.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Q-TOF).
Target Metabolites: Screen for m/z transitions corresponding to:
3-FPM N-oxide (+16 Da)
Aryl-hydroxylated 3-FPM (+16 Da)
Ring-opened metabolites.
Safety & Toxicology Profile
While clinical data is limited, the pharmacological mechanism implies specific risks:[5][6]
Cardiovascular: High affinity for NET (
= 30 nM) suggests potent vasoconstriction and tachycardia risks, likely exceeding those of equipotent dopaminergic doses of amphetamine due to the skewed NE/DA ratio.
Excitotoxicity: Unlike halogenated amphetamines (e.g., 4-FA), 3-FPM shows low serotonergic release. This reduces the risk of Serotonin Syndrome but does not mitigate dopaminergic oxidative stress.
Renal Toxicity: Case reports have linked high-dose 3-FPM use to acute kidney injury, potentially secondary to rhabdomyolysis or direct vasculitis, a trait shared with other fluorinated phenethylamines [4].
References
World Health Organization (WHO). (2020). Critical Review Report: 3-Fluorophenmetrazine.[7] Expert Committee on Drug Dependence.[7]
[Link]
Mayer, F. P., et al. (2018). Phase I metabolites of the designer drug 3-fluorophenmetrazine (3-FPM) are functionally active at monoamine transporters.[7] Neuropharmacology.[7]
[Link]
McLaughlin, G., et al. (2017).[3] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis.[2][3][6][8][9][10]
[Link]
Gunderson, E. W., et al. (2017). Acute kidney injury and critical limb ischemia associated with the use of the so-called "legal high" 3-fluorophenmetrazine.[8] CEN Case Reports.[8]
[Link]
A Technical Guide to the Monoamine Transporter Binding Affinity of 3-Fluorophenmetrazine (3-FPH)
Foreword This technical guide provides a comprehensive analysis of the interaction between 3-Fluorophenmetrazine (3-FPH) and the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
This technical guide provides a comprehensive analysis of the interaction between 3-Fluorophenmetrazine (3-FPH) and the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). 3-FPH, a fluorinated analog of phenmetrazine, has emerged as a significant compound of interest within the scientific community due to its stimulant properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its binding and functional profile, alongside detailed methodologies for its characterization. While direct equilibrium dissociation constants (Ki) from radioligand displacement assays for 3-FPH are not extensively reported in peer-reviewed literature, this guide synthesizes the available functional data (IC50 and EC50 values) to provide a robust understanding of its pharmacological profile.
Introduction to 3-Fluorophenmetrazine (3-FPH)
3-Fluorophenmetrazine (also known as 3-FPM or PAL-593) is a synthetic stimulant of the phenylmorpholine class.[1] It is a structural analog of phenmetrazine, a once-marketed anorectic agent that was withdrawn due to its potential for abuse.[3] The introduction of a fluorine atom at the 3-position of the phenyl ring modifies its pharmacological properties. Understanding the interaction of 3-FPH with monoamine transporters is crucial for elucidating its mechanism of action and its psychoactive effects, which are reported to be similar to those of amphetamine, including euphoria, stimulation, and increased energy.[2]
Interaction Profile of 3-FPH at Monoamine Transporters
The primary mechanism of action for 3-FPH is the modulation of dopamine and norepinephrine levels in the synapse. It exhibits a dual action, functioning as both an inhibitor of monoamine reuptake and a potent releasing agent.
Functional Potency: Releaser Activity
Studies have demonstrated that 3-FPH is a potent norepinephrine-dopamine releasing agent (NDRA).[1][3] Its functional potency as a releaser is quantified by its EC50 value, the concentration at which it elicits half of its maximal effect.
Norepinephrine Transporter (NET): 3-FPH is a potent releaser of norepinephrine, with a reported EC50 value of approximately 30 nM.[1][3]
Dopamine Transporter (DAT): It is also a potent releaser of dopamine, with a reported EC50 value of approximately 43 nM.[1][3]
Serotonin Transporter (SERT): In contrast, its efficacy as a serotonin releaser is negligible, with a reported EC50 value of 2558 nM.[1][3]
This profile indicates that 3-FPH's mechanism is more akin to that of amphetamine-like "releasers" rather than cocaine-like "blockers".[3]
Functional Potency: Uptake Inhibition
In addition to its releasing activity, 3-FPH also inhibits the reuptake of dopamine and norepinephrine. The potency of uptake inhibition is typically measured by the IC50 value, the concentration of the drug that inhibits 50% of the specific binding of a radiolabeled ligand.
Dopamine and Norepinephrine Transporters (DAT & NET): 3-FPH inhibits uptake mediated by DAT and NET with potencies comparable to that of cocaine, with reported IC50 values of less than 2.5 µM.[1][4]
Serotonin Transporter (SERT): Its inhibitory effect at the serotonin transporter is significantly less potent, with reported IC50 values greater than 80 µM.[1][4]
Summary of Quantitative Data
The following table summarizes the reported functional potency of 3-FPH at the monoamine transporters.
Methodologies for Determining Binding Affinity and Functional Potency
To rigorously characterize the interaction of a compound like 3-FPH with monoamine transporters, in vitro assays are essential. The gold standard for measuring binding affinity is the radioligand binding assay.[5]
Radioligand Displacement Assay for Ki Determination
This assay determines the affinity (Ki) of an unlabeled compound (the "competitor," e.g., 3-FPH) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target transporter.
Caption: Workflow for determining Ki via radioligand displacement.
Membrane Preparation:
Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
Centrifuge the homogenate to pellet the cell membranes.
Wash the membrane pellet and resuspend it in a suitable buffer for storage at -80°C. Determine the protein concentration of the membrane preparation using a standard protein assay.
Competitive Binding Assay:
In a 96-well plate, add the cell membrane preparation to each well.
Add a fixed concentration of a suitable radioligand (e.g., [3H]cocaine or [3H]WIN 35,428 for DAT) to each well. The concentration should ideally be at or below the Kd of the radioligand for the transporter.
Add varying concentrations of the unlabeled competitor (3-FPH) to the wells. Include a control for total binding (no competitor) and non-specific binding (a high concentration of a known inhibitor).
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
Filtration and Counting:
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter, which traps the cell membranes.
Wash the filters with ice-cold buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Subtract the non-specific binding from all other measurements to determine the specific binding at each concentration of 3-FPH.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the transporter.
Proposed Mechanism of Action
The available data suggests that 3-FPH acts as a substrate for the monoamine transporters, leading to reverse transport or "efflux" of neurotransmitters from the presynaptic neuron.
Caption: Proposed mechanism of 3-FPH-induced monoamine release.
Conclusion
3-Fluorophenmetrazine is a potent and selective norepinephrine-dopamine releasing agent with additional activity as a reuptake inhibitor for these catecholamines. Its pharmacological profile, characterized by high potency at DAT and NET and low potency at SERT, is consistent with its stimulant effects. While direct binding affinity (Ki) data is limited, the available functional data provides a clear picture of its interaction with monoamine transporters. The methodologies outlined in this guide provide a framework for further research to precisely quantify its binding affinity and to explore the structure-activity relationships of this class of compounds.
References
Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., Kavanagh, P. V., Sandtner, W., Blough, B. E., Brandt, S. D., Baumann, M. H., & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 22, 2026, from [Link]
McLaughlin, G., Morris, N., Kavanagh, P. V., Dowling, G., Power, J. D., Twamley, B., O'Brien, J., Talbot, B., Sitte, H. H., & Brandt, S. D. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug testing and analysis, 9(3), 369–377. [Link]
World Health Organization. (2020). Critical Review Report: 3-FLUOROPHENMETRAZINE. Expert Committee on Drug Dependence. [Link]
Wikipedia. (2023, December 29). 3-Fluorophenmetrazine. [Link]
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]
Navigating the Metabolic Maze: A Technical Guide to the Biotransformation of 3-Fluorophenetrazine in Mammals
A Note to the Researcher This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the identification of the metabolic pathways of 3-fluorophenetrazine (3-FPE)...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Researcher
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the identification of the metabolic pathways of 3-fluorophenetrazine (3-FPE) in mammals. As of the writing of this guide, direct metabolic studies on 3-fluorophenetrazine are not available in the published scientific literature. Therefore, this guide will leverage a predictive approach based on the well-documented metabolism of its close structural analog, 3-fluorophenmetrazine (3-FPM). The structural similarity between 3-FPE and 3-FPM, differing only by an ethyl versus a methyl group on the morpholine nitrogen, provides a strong scientific basis for predicting the metabolic fate of 3-FPE. This guide will provide both the theoretical framework and practical, field-proven methodologies to elucidate the biotransformation of this compound.
Predicted Metabolic Pathways of 3-Fluorophenetrazine (3-FPE)
The metabolism of xenobiotics in mammals is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups on the parent molecule.[1][2] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.[3] Based on the metabolism of 3-FPM, the following pathways are predicted for 3-FPE.[4][5]
Phase I Metabolism
The primary sites for Phase I metabolism of 3-FPE are anticipated to be the aromatic ring, the ethyl group on the morpholine nitrogen, and the morpholine ring itself.
Aromatic Hydroxylation: The fluorine atom on the phenyl ring is a potential site for hydroxylation, a common metabolic pathway for fluorinated aromatic compounds. This can be followed by O-methylation.[4]
N-Dealkylation: The ethyl group on the morpholine nitrogen is a likely target for oxidative dealkylation, leading to the formation of 3-fluorophenmetrazine (3-FPM) as a metabolite.
N-Oxidation: The nitrogen atom in the morpholine ring can undergo oxidation to form an N-oxide metabolite.[4][5]
Alkyl Hydroxylation: The ethyl group and other positions on the morpholine ring can be hydroxylated.[4]
Oxidative Ring Opening: The morpholine ring may undergo oxidative cleavage.[6]
Caption: Predicted Phase I metabolic pathways of 3-fluorophenetrazine.
Phase II Metabolism
The hydroxylated metabolites formed during Phase I are susceptible to conjugation reactions.
Glucuronidation: Hydroxyl groups can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation: Phenolic hydroxyl groups can be sulfated by sulfotransferases (SULTs).
Caption: Predicted Phase II conjugation pathways of 3-FPE metabolites.
Experimental Workflows for Metabolite Identification
A multi-pronged approach combining in vitro and in vivo models is essential for a comprehensive understanding of 3-FPE metabolism.
In Vitro Metabolism Studies
In vitro systems provide a controlled environment to study the intrinsic metabolic pathways of a compound.
Liver microsomes are vesicles of the endoplasmic reticulum and are a rich source of CYP450 enzymes.[7] They are a cost-effective tool for initial metabolic stability screening and metabolite identification.
Protocol: In Vitro Metabolism of 3-FPE in Liver Microsomes
Thaw Microsomes: Slowly thaw pooled human or animal (rat, mouse) liver microsomes on ice. Adjust the protein concentration to 20 mg/mL with 100 mM phosphate buffer (pH 7.4), if necessary.[8]
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
100 mM Phosphate Buffer (pH 7.4)
3-FPE (final concentration typically 1-10 µM, dissolved in a minimal amount of organic solvent like DMSO, final solvent concentration <0.2%)[9]
Liver microsomes (final protein concentration 0.5-1.0 mg/mL)
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8]
Incubation: Incubate at 37°C with gentle agitation for a time course (e.g., 0, 15, 30, 60, 120 minutes).
Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Protein Precipitation: Vortex the samples and centrifuge at >10,000 x g for 10 minutes to precipitate proteins.
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Hepatocytes are intact liver cells that contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of metabolism.[10]
Protocol: In Vitro Metabolism of 3-FPE in Hepatocytes
Thaw and Prepare Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's instructions and dilute to a final concentration of 0.5-1.0 x 10^6 viable cells/mL in incubation medium.[11]
Prepare Test Compound: Prepare a stock solution of 3-FPE in a suitable solvent (e.g., DMSO) and dilute it in incubation medium to the desired final concentration (typically 1 µM), ensuring the final solvent concentration is low (<0.1%).[12]
Incubation Setup: In a multi-well plate, add the test compound solution to triplicate wells for each time point.
Initiate Reaction: Add the hepatocyte suspension to each well to start the reaction.
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking. Typical time points are 0, 10, 30, 60, and 120 minutes.[12]
Terminate Reaction: At each time point, add an equal volume of ice-cold acetonitrile with an internal standard to the respective wells.[13]
Sample Processing: Scrape the wells to dislodge the cells, transfer the contents to a new plate or tubes, and centrifuge to pellet the cell debris.
Sample Analysis: Transfer the supernatant for LC-MS/MS analysis.
In Vivo Metabolism Studies
In vivo studies in animal models are crucial to understand the overall disposition, including absorption, distribution, metabolism, and excretion (ADME) of a compound.[14]
Protocol: In Vivo Metabolism of 3-FPE in Rats
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
Dosing: Administer 3-FPE to a group of rats via the intended clinical route (e.g., oral gavage or intravenous injection). A typical dose for a discovery-phase study might be in the range of 1-10 mg/kg.[15]
Sample Collection:
Urine and Feces: House the rats in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours) post-dose.
Blood: Collect blood samples via tail vein or other appropriate methods at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Centrifuge to obtain plasma.
Sample Storage: Store all biological samples at -80°C until analysis.
Sample Preparation (Urine):
For analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is often included.[6]
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up and concentrate the samples before analysis.[16]
Sample Preparation (Plasma):
Protein precipitation with a solvent like acetonitrile is a common method for plasma sample preparation.
Sample Analysis: Analyze the processed samples by LC-MS/MS.
Caption: General experimental workflow for identifying 3-FPE metabolites.
Analytical Methodologies
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity and specificity.[6]
LC-MS/MS Parameters for Metabolite Analysis
Parameter
Typical Setting
Rationale
Chromatography
Column
Reversed-phase C18 or Phenyl-Hexyl
Good retention and separation of small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for positive ion mode ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile or Methanol
Elutes compounds from the column.
Gradient
A gradient from low to high organic phase
Separates compounds based on polarity.
Mass Spectrometry
Ionization Mode
Positive Electrospray Ionization (ESI+)
Phenetrazine analogs readily form positive ions.
MS Scan Mode
Full Scan and Data-Dependent MS/MS
Full scan detects all ions, MS/MS fragments them for structural information.
Collision Energy
Ramped or stepped
Ensures fragmentation of a wide range of metabolites.
CYP450 Isozyme Profiling
Identifying the specific CYP450 enzymes responsible for 3-FPE metabolism is crucial for predicting potential drug-drug interactions.[17] This can be achieved using:
Recombinant Human CYP Enzymes: Incubating 3-FPE with a panel of individual recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to see which ones produce metabolites.[18]
Chemical Inhibitors: Using specific chemical inhibitors for different CYP isozymes in liver microsome incubations to see which inhibitor blocks the metabolism of 3-FPE.[19]
Data Interpretation and Structural Elucidation
Metabolite identification involves comparing the LC-MS/MS data of control and post-incubation/post-dose samples.
Metabolite Discovery: Look for new peaks in the chromatograms of the test samples that are not present in the controls.
Mass Shift Analysis: Determine the mass difference between the parent drug (3-FPE) and the potential metabolite. This mass shift corresponds to specific metabolic reactions (e.g., +16 Da for hydroxylation, -28 Da for N-deethylation).
Fragmentation Analysis: Compare the MS/MS fragmentation pattern of the metabolite with that of the parent drug. Common fragments can help identify the core structure, while unique fragments can pinpoint the site of modification.
Conclusion
While direct metabolic data for 3-fluorophenetrazine is currently lacking, a robust predictive framework based on its close structural analog, 3-fluorophenmetrazine, provides a strong starting point for investigation. The experimental workflows and analytical methodologies detailed in this guide offer a comprehensive and scientifically rigorous approach to elucidating the metabolic pathways of 3-FPE in mammals. By combining in vitro and in vivo techniques with advanced mass spectrometry, researchers can confidently map the biotransformation of this compound, a critical step in its development and safety assessment.
References
Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., Hernández, F., & Meyer, M. R. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485–495. [Link]
ResearchGate. (n.d.). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. [Link]
Waters. (n.d.). A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS. [Link]
Grünmann, C., Huppertz, L. M., Bisel, P., Angerer, V., & Auwärter, V. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug testing and analysis, 11(7), 1089–1096. [Link]
Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]
ResearchGate. (n.d.). Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class. [Link]
Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In IntechOpen. [Link]
protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. [Link]
Flinders University. (2016, September 1). In Vitro Drug Metabolism Using Liver Microsomes. [Link]
Dinger, J., Woods, C., Dargel, J., Hülshoff, C., & Daldrup, T. (2016). Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class. Toxicology letters, 241, 147–155. [Link]
BioIVT. (2024, March 20). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. [Link]
SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review. [Link]
ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. [Link]
Dahlin, J. L., et al. (2015). Comprehensive characterization of cytochrome P450 isozyme selectivity across chemical libraries. Nature communications, 6, 7300. [Link]
SciSpace. (n.d.). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. [Link]
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
Nuvisan. (2025, November 5). Rodent mass balance study – an integral part of drug development process part 2. [Link]
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]
Longdom Publishing. (n.d.). Clinical Implications and Phases of Drug Metabolism Pathways. [Link]
ResearchGate. (n.d.). Pharmacological profiling of novel psychoactive substances. [Link]
Medsafe. (2014, March 6). Drug Metabolism - The Importance of Cytochrome P450 3A4. [Link]
Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155–1162. [Link]
MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]
National Center for Biotechnology Information. (2023, April 24). Biochemistry, Cytochrome P450. [Link]
The Fluorine Scan: Engineering the Next-Generation Phenylmorpholine Scaffold
The following technical guide details the development, synthesis, and pharmacology of fluorinated phenmetrazine analogues, with a specific focus on 3-Fluorophenmetrazine (3-FPM). Executive Summary The phenylmorpholine sc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the development, synthesis, and pharmacology of fluorinated phenmetrazine analogues, with a specific focus on 3-Fluorophenmetrazine (3-FPM).
Executive Summary
The phenylmorpholine scaffold, typified by the parent compound phenmetrazine (3-methyl-2-phenylmorpholine), represents a distinct class of psychostimulants characterized by a balanced monoamine release profile.[1][2] While phenmetrazine (Preludin) demonstrated high efficacy as an anorectic in the mid-20th century, its abuse liability led to withdrawal.
Modern drug development has revisited this scaffold using bioisosteric fluorination . The introduction of fluorine atoms onto the phenyl ring—specifically at the meta (3-) position—dramatically alters metabolic stability and lipophilicity while retaining the core pharmacophore. This guide analyzes the transition from phenmetrazine to its fluorinated analogues (3-FPM, 4-FPM), detailing the structure-activity relationships (SAR) that drive their distinct pharmacological profiles.
Structural Genesis & SAR Logic
The primary objective in developing fluorinated analogues is to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the parent scaffold.
The Parent: Phenmetrazine[1][2][3][4]
Core Structure: A morpholine ring fused with a phenylisopropylamine backbone.[3]
Mechanism: Substrate-type releaser of Dopamine (DA) and Norepinephrine (NE).[1][4][3]
Limitation: Rapid metabolism and high abuse potential due to fast onset.
The Fluorine Effect (Medicinal Chemistry)
Fluorine is used as a "metabolic block" and electronic modulator.
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, resisting oxidation by Cytochrome P450 enzymes (specifically preventing ring hydroxylation at the fluorinated position).
Electronic Effects: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This reduces the basicity of the nitrogen via inductive effects, potentially altering transporter binding affinity.
The position of the fluorine atom dictates the pharmacological outcome.
3-FPM (Meta-substitution): Retains the high DA/NE selectivity of phenmetrazine.[1] The 3-position is metabolically strategic but does not sterically hinder the transporter binding pocket.
4-FPM (Para-substitution): Following the "Amphetamine Rule" (where 4-substitution often increases serotonergic activity, e.g., Methamphetamine vs. 4-FA/MDMA), 4-FPM exhibits increased affinity for the Serotonin Transporter (SERT), altering the qualitative effect profile to be more entactogenic.
Figure 1: Structure-Activity Relationship (SAR) divergence based on fluorine positioning.
Synthetic Methodology
The synthesis of 3-FPM typically follows a haloketone intermediate route . This protocol is preferred over direct hydrogenation methods for its regio-specificity and scalability.
Safety Warning: This protocol involves corrosive reagents and controlled precursors. All procedures must be conducted in a fume hood by trained personnel.
Process: The ketone is brominated at the alpha-carbon.
Causality: The electron-withdrawing fluorine deactivates the ring, making electrophilic aromatic substitution less likely and favoring alpha-bromination of the ketone.
Reagents: Concentrated Sulfuric Acid (H2SO4) or HCl gas.
Process: Acid-catalyzed intramolecular dehydration closes the morpholine ring.
Purification: Acid-base extraction followed by crystallization as the Hydrochloride (HCl) or Fumarate salt.
Figure 2: Step-wise synthesis of 3-FPM via the bromoketone/ethanolamine route.
Pharmacological Profile
The pharmacological distinctiveness of 3-FPM lies in its "clean" stimulant profile—high potency for catecholamines with minimal serotonergic burden.
Transporter Binding & Release Data
The following data aggregates findings from Blough et al. and Mayer et al., comparing 3-FPM to its parent and isomers.
Compound
DAT EC50 (nM)
NET EC50 (nM)
SERT EC50 (nM)
DA/5-HT Ratio
Classification
Phenmetrazine
52
45
>5000
>100
DA/NE Releaser
3-FPM
43
30
2558
~60
DA/NE Releaser
4-FPM
26
22
205
~0.12
Non-selective
d-Amphetamine
8
7
1750
~218
DA/NE Releaser
Table 1: Comparative monoamine release potencies (EC50). Lower values indicate higher potency.[5] Note the shift in SERT activity for 4-FPM.
Mechanism of Action
3-FPM acts primarily as a substrate-type releaser .
Translocation: It enters the presynaptic neuron via DAT/NET.
VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing leakage of DA/NE from storage vesicles into the cytosol.
Reverse Transport: The increased cytosolic concentration triggers DAT/NET to reverse direction, pumping neurotransmitters into the synaptic cleft.
Metabolism & Toxicology
Understanding the metabolic fate is crucial for both clinical safety and forensic identification.
Metabolic Pathways
Unlike phenmetrazine, which undergoes extensive ring hydroxylation, 3-FPM's fluorination shifts the metabolic profile.
N-Oxidation: The primary Phase I pathway involves oxidation of the morpholine nitrogen.
Aryl Hydroxylation: Occurs but is reduced compared to the parent compound due to the fluorine blockade at the 3-position.
Excretion: Human studies indicate a significant portion is excreted unchanged in urine, making it highly detectable in wastewater-based epidemiology (WBE).[2]
Figure 3: Primary metabolic pathways of 3-FPM in humans.
Toxicology
While acute toxicity data is limited compared to amphetamines, the high DA/NE selectivity implies a risk profile dominated by adrenergic stimulation:
Tachycardia & Hypertension (NET activation).
Agitation & Insomnia (DA/NE activation).
Reduced Neurotoxicity: The lack of significant 5-HT release suggests 3-FPM may have lower neurotoxic potential compared to serotonergic releasers like 4-FA or MDMA, though oxidative stress from dopamine metabolism remains a factor.
References
Blough, B. E., et al. (2011).Phenylmorpholines and analogues thereof. U.S.
Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family.[4] Neuropharmacology, 134, 149-157.
[Link]
McLaughlin, G., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers.[6] Drug Testing and Analysis, 9(3), 369-377.
[Link]
Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human...[2][7] Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495.[7]
[Link]
Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry, 6(17), 1845-1859.
[Link]
CAS number and IUPAC nomenclature for 3-fluorophenetrazine
Technical Monograph: 3-Fluorophenmetrazine (3-FPM) Clarification on Nomenclature: The term "3-fluorophenetrazine" is frequently encountered in commerce as a synonym for 3-Fluorophenmetrazine (3-FPM) . Scientifically, "ph...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 3-Fluorophenmetrazine (3-FPM)
Clarification on Nomenclature: The term "3-fluorophenetrazine" is frequently encountered in commerce as a synonym for 3-Fluorophenmetrazine (3-FPM) . Scientifically, "phenmetrazine" denotes the 3-methyl-2-phenylmorpholine scaffold. This guide addresses the substance pharmacologically and chemically identified as 3-Fluorophenmetrazine.
Abstract
3-Fluorophenmetrazine (3-FPM) is a synthetic phenylmorpholine derivative and a regioisomer of the anorectic agent phenmetrazine.[1][2][3] Unlike traditional psychostimulants that rely primarily on reuptake inhibition, 3-FPM functions as a substrate-type monoamine releaser with high selectivity for norepinephrine (NE) and dopamine (DA) transporters, exhibiting negligible affinity for the serotonin transporter (SERT). This monograph details the physicochemical identity, synthetic pathways, and pharmacological mechanisms of 3-FPM, intended for use by forensic analysts and medicinal chemists.
Part 1: Chemical Identity & Nomenclature
The precise identification of 3-FPM requires distinction between its free base and hydrochloride salt forms, as well as its stereochemistry.
Parameter
Technical Specification
IUPAC Name
2-(3-fluorophenyl)-3-methylmorpholine
Common Abbreviations
3-FPM, 3-FPH, PAL-593
CAS Number (HCl Salt)
1803562-83-5 (Primary Commercial Reference)
CAS Number (Free Base)
1350768-28-3
Molecular Formula
C₁₁H₁₄FNO (Base) / C₁₁H₁₅ClFNO (HCl)
Molecular Weight
195.24 g/mol (Base) / 231.69 g/mol (HCl)
SMILES
CC1C(OCCN1)C2=CC(=CC=C2)F
Structural Class
Substituted Phenylmorpholine
Stereochemical Note: 3-FPM contains two chiral centers at carbons 2 and 3 of the morpholine ring. While four stereoisomers are theoretically possible, the substance is predominantly synthesized and distributed as a trans-racemate (mixture of (2S,3S) and (2R,3R) enantiomers), mirroring the stereochemical profile of pharmaceutical phenmetrazine.
Part 2: Synthetic Pathways
The synthesis of 3-FPM generally follows the "propiophenone route," a self-validating protocol due to the stability of the morpholine ring formation.
Primary Synthetic Workflow
Precursor Selection: The synthesis begins with 1-(3-fluorophenyl)propan-1-one (3-fluoropropiophenone).
Alpha-Halogenation: Bromination at the alpha-carbon yields the intermediate 2-bromo-1-(3-fluorophenyl)propan-1-one.
Nucleophilic Substitution: Reaction with excess ethanolamine displaces the bromine.
Cyclization & Reduction: The resulting amino-ketone is reduced (typically via NaBH₄) and cyclized under acidic conditions (H₂SO₄) to close the morpholine ring.[2]
Visualization: Synthetic Pathway (DOT)
Figure 1: Linear synthesis of 3-FPM via the bromoketone intermediate route.
Part 3: Pharmacological Profile
3-FPM is distinct from simple amphetamines due to the morpholine ring, which confers metabolic stability and alters binding kinetics.
Mechanism of Action (MOA)
3-FPM acts as a substrate-type releaser at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Unlike pure reuptake inhibitors (e.g., cocaine), 3-FPM enters the presynaptic neuron via the transporter, disrupting the VMAT2 (Vesicular Monoamine Transporter 2) storage, and reversing the direction of the membrane transporter to release cytosolic monoamines into the synaptic cleft.
This profile classifies 3-FPM as a selective NDRA (Norepinephrine-Dopamine Releasing Agent) , minimizing the serotonergic side effects (e.g., hyperthermia) often associated with triple releasers like MDMA.
Visualization: Synaptic Interaction (DOT)
Figure 2: Mechanism of transporter reversal and dopamine efflux induced by 3-FPM.
Part 4: Analytical Characterization
For researchers verifying substance purity or identifying unknowns, the following analytical markers are authoritative.
Mass Spectrometry (GC-MS)
The electron ionization (EI) mass spectrum of 3-FPM is characterized by the fragmentation of the morpholine ring.
Base Peak:m/z 71 (C₄H₉N⁺ fragment, typical of 3-methylmorpholines).
Molecular Ion:m/z 195 (Weak or absent in standard EI).
Aromatic Region: Multiplets at 6.9–7.3 ppm (corresponding to the 3-fluorophenyl ring protons).
Methine/Methylene (Morpholine): Distinct signals at 3.0–4.0 ppm.
Methyl Group: Doublet at ~0.6–0.8 ppm (shielded due to specific conformation in the trans-isomer).
Part 5: Regulatory & Safety Considerations
Handling: 3-FPM is a potent CNS stimulant.[2] Standard laboratory PPE (nitrile gloves, N95 respirator/fume hood) is mandatory to prevent inhalation of fine hydrochloride dust.
Legal Status:
USA: Not scheduled federally, but may be prosecuted under the Federal Analogue Act as an analogue of Phenmetrazine (Schedule II).
UK: Controlled under the Psychoactive Substances Act.[4]
Global: Specifically scheduled in Sweden, Switzerland, and Japan.
References
Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family.[5] Neuropharmacology. Retrieved from [Link]
McLaughlin, G., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis. Retrieved from [Link]
UNODC. (2024). New Psychoactive Substances Portal: 3-Fluorophenmetrazine.[6][7] United Nations Office on Drugs and Crime. Retrieved from [Link]
Application Note: Quantitative Purity Determination of 3-Fluorophenetrazine using ¹H NMR Spectroscopy
Abstract This application note provides a comprehensive, step-by-step protocol for determining the chemical purity of 3-fluorophenetrazine, a synthetic compound of the phenylmorpholine class, using quantitative ¹H Nuclea...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for determining the chemical purity of 3-fluorophenetrazine, a synthetic compound of the phenylmorpholine class, using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy.[1] The method described herein utilizes an internal standard for accurate and precise quantification, a technique recognized as a powerful tool in pharmaceutical quality control for its ability to provide direct, traceable measurements without the need for a specific reference standard of the analyte.[2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the fields of drug development, forensic chemistry, and academic research.
Introduction
3-Fluorophenetrazine (also known as 3-fluorophenmetrazine or 3-FPM) is a fluorinated analog of phenmetrazine, a stimulant that was formerly used as an appetite suppressant.[1][4] As a research chemical and designer drug, ensuring the identity and purity of 3-fluorophenetrazine is critical for accurate pharmacological studies and for forensic identification.[5][6][7][8][9]
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that provides extensive information on molecular structure and can be used for quantitative analysis.[3][10][11][12] Quantitative NMR (qNMR) is particularly advantageous because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[2][13] This characteristic allows for the determination of a substance's purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and mass.[2][13] This approach is recognized by regulatory bodies and pharmacopeias as a primary ratio method for purity assignment.[14][15][16]
This document outlines a robust and validated protocol for the purity assessment of 3-fluorophenetrazine hydrochloride using ¹H qNMR, covering sample preparation, data acquisition, and data analysis.
Principle of Quantitative ¹H NMR
The fundamental principle of qNMR is that the area under an NMR signal (the integral) is directly proportional to the number of protons (nuclei) it represents. By adding a known mass of a highly pure internal standard to a known mass of the analyte in an NMR tube, the purity of the analyte can be calculated using the following equation[13][14]:
I : Integral value of the signal for the analyte or internal standard.
N : Number of protons giving rise to the selected signal.
MW : Molecular Weight.
m : Mass.
P : Purity of the internal standard (as a percentage).
analyte : Refers to 3-fluorophenetrazine.
IS : Refers to the Internal Standard.
The accuracy of this method hinges on careful experimental design, particularly in the selection of a suitable internal standard, precise sample preparation, and optimization of NMR acquisition parameters to ensure full signal relaxation.[13][17]
Deuterated Solvent: Deuterium Oxide (D₂O), 99.9% D.
3.2. Equipment
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Analytical microbalance (readability of at least 0.01 mg).
Vortex mixer.
High-quality 5 mm NMR tubes.
Volumetric flasks and pipettes.
NMR data processing software.
Experimental Protocols
Selection of the Internal Standard
The choice of an internal standard is a critical step for a successful qNMR experiment.[18] Maleic acid was chosen for this application based on the following criteria:
High Purity: Available as a Certified Reference Material (CRM) with a well-documented purity value.[18][19][20]
Signal Simplicity & Location: Produces a single, sharp singlet for its two equivalent olefinic protons at approximately 6.3 ppm in D₂O, which does not overlap with the signals from 3-fluorophenetrazine.[21][22][23]
Solubility: Readily soluble in D₂O, the same solvent used for the analyte.[18][21]
Stability: Chemically stable, non-volatile, and not hygroscopic, allowing for accurate weighing.[18][20][24]
Sample Preparation
Accurate weighing is paramount for the precision of the qNMR result.[13][24] It is recommended to prepare samples in triplicate to assess the method's reproducibility.[17]
Weigh the Internal Standard: Accurately weigh approximately 5-10 mg of maleic acid (m_IS) directly into a clean, dry vial using an analytical balance. Record the weight to the nearest 0.01 mg.
Weigh the Analyte: In the same vial, accurately weigh approximately 15-20 mg of 3-fluorophenetrazine HCl (m_analyte). Record the weight to the nearest 0.01 mg. The goal is to achieve a molar ratio between the analyte and standard that is close to 1:1 for the signals being integrated.
Dissolution: Add approximately 0.7 mL of D₂O to the vial.
Homogenization: Securely cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved, ensuring a homogeneous solution.[19]
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
NMR Data Acquisition
To ensure accurate quantification, specific NMR acquisition parameters must be optimized. The most critical parameter is the relaxation delay (D1) to ensure complete T1 relaxation of all relevant protons.
A smaller flip angle reduces the required relaxation delay.
Relaxation Delay (D1)
30 s
Ensures >99.9% relaxation for most small molecules, critical for accurate integration. A value of 5 x T1 (longest) is recommended.
Acquisition Time (AQ)
≥ 3 s
Provides sufficient digital resolution.
Number of Scans (NS)
16
Sufficient for good signal-to-noise (S/N) on a 400 MHz instrument with the specified sample concentration.
Dummy Scans (DS)
4
Establishes a steady state before data acquisition.
Spectral Width (SW)
20 ppm
Covers the full range of expected proton signals.
Temperature
298 K (25 °C)
Maintained for consistency and to minimize solvent viscosity effects.
Data Processing and Analysis
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation.
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction algorithm to the entire spectrum.
Referencing: Calibrate the spectrum by setting the residual HDO signal to 4.79 ppm.
Signal Integration:
Integrate the sharp singlet from the internal standard (Maleic Acid, ~6.3 ppm). This signal corresponds to 2 protons (N_IS) .
Integrate a well-resolved, non-overlapping signal from 3-fluorophenetrazine. The aromatic region often contains complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. A more isolated signal, if available (e.g., from the methyl group), is preferable. For this example, we will assume a well-resolved aromatic proton signal can be used, corresponding to 1 proton (N_analyte) .
Purity Calculation: Use the integral values and the masses recorded during sample preparation to calculate the purity using the formula provided in Section 2.
Workflow and Data Visualization
The entire process from sample preparation to the final purity calculation is summarized in the workflow diagram below.
Caption: Workflow for qNMR Purity Analysis.
Example Data and Calculation
Let's assume the following hypothetical data was collected:
Note: A purity value slightly over 100% can occur due to measurement uncertainties in weighing and integration. The final result should be reported with an associated uncertainty calculated from the standard deviation of replicate measurements.
Conclusion
Quantitative ¹H NMR spectroscopy is a rapid, reliable, and highly accurate method for determining the purity of 3-fluorophenetrazine.[2][25] The protocol detailed in this application note provides a robust framework for achieving precise and trustworthy results, which is essential for the quality control of research chemicals and in forensic analysis. The method's key advantages include its non-destructive nature, simple sample preparation, and the ability to achieve SI-traceable results when using a certified reference material.[3][16]
References
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass.
Structural elucidation by NMR(1HNMR) | PPTX. (n.d.). Slideshare.
Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). PubMed.
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
Let's try doing quantit
Buy 3-Fluorophenetrazine Hydrochloride. (2023, July 20). Smolecule.
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist.
Method Validation of Pharmaceuticals | PDF. (n.d.). Scribd.
GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI.
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). Journal of Medicinal Chemistry.
Quantitative NMR as a Versatile Tool for the Reference Material Prepar
NMR Sample Preparation: The Complete Guide. (n.d.).
3-Fluorophenmetrazine. (n.d.). Wikipedia.
Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formul
Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. (n.d.). PMC.
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu.
Phenmetrazine. (2017, August 11). SWGDRUG.org.
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (n.d.). PMC.
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. (n.d.).
Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (n.d.). Lenus.ie.
Application Note: Elucidating the Metabolic Fate of 3-Fluorophenmetrazine (3-FPH) Using Human Hepatocytes
) and Metabolite Identification of 3-FPH Introduction & Scientific Rationale 3-Fluorophenmetrazine (3-FPH or 3-FPM) is a fluorinated analogue of phenmetrazine, a psychomotor stimulant.[1] In forensic toxicology and drug...
Author: BenchChem Technical Support Team. Date: February 2026
) and Metabolite Identification of 3-FPH
Introduction & Scientific Rationale
3-Fluorophenmetrazine (3-FPH or 3-FPM) is a fluorinated analogue of phenmetrazine, a psychomotor stimulant.[1] In forensic toxicology and drug development, understanding the metabolic stability and biotransformation of such halogenated amines is critical. The introduction of a fluorine atom at the meta position of the phenyl ring alters the electronic properties of the molecule, potentially influencing Cytochrome P450 (CYP) binding affinity and metabolic liability compared to its parent compound.
Why Hepatocytes?
While liver microsomes (HLM) are useful for CYP-mediated metabolism, they lack the cytosolic cofactors required for Phase II conjugation (e.g., UGTs, SULTs) and the cellular membrane barriers that influence drug transporter interaction. For 3-FPH, which undergoes both oxidative Phase I and conjugative Phase II metabolism, cryopreserved human hepatocytes in suspension represent the "gold standard" in vitro model. They preserve the complete enzyme architecture necessary to predict in vivo hepatic clearance and identify unique metabolites like N-oxides and glucuronides.
Experimental Design Strategy
This protocol is designed to achieve two simultaneous objectives:
Quantitative: Determine the in vitro intrinsic clearance (
) and half-life ().
Qualitative: Identify the structural identity of major metabolites (MetID).
Key Mechanistic Considerations for 3-FPH
Lipophilicity & Non-Specific Binding (NSB): 3-FPH is a lipophilic basic amine. It may adhere to plasticware or undergo lysosomal trapping (cation trapping) within hepatocytes. Action: Use low-binding polypropylene plates and include a cell-free control to quantify NSB.
Enzyme Kinetics: To ensure linear decay kinetics for
calculation, the substrate concentration must be well below the Michaelis-Menten constant (). Action: Use 1 µM test concentration.
Materials & Reagents
Reagent
Specification
Purpose
Test Article
3-FPH HCl (Purity >98%)
Substrate
Biological System
Pooled Cryopreserved Human Hepatocytes (50-donor pool recommended)
Metabolic engine
Media
Williams' Medium E (WME) + GlutaMAX™
Incubation buffer
Quenching Agent
Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (e.g., Verapamil or Tolbutamide)
Stop reaction & precipitate proteins
Plasticware
96-well Deep Well Plates (Polypropylene)
Incubation vessel (Low binding)
Detailed Protocol: Metabolic Stability & MetID
Step 1: Hepatocyte Thawing and Recovery
Viability is the single most critical factor. Do not proceed if viability is <75%.
Warm WME media to 37°C.
Rapidly thaw the cryopreserved hepatocyte vial in a 37°C water bath for exactly 90 seconds (until a small ice crystal remains).
Gently pour cells into 50 mL of pre-warmed WME (using wide-bore tips to minimize shear stress).
Centrifuge at 100 x g for 10 minutes at room temperature.
Aspirate supernatant and resuspend the pellet in WME to achieve a target density of 2.0 × 10⁶ cells/mL .
Perform Trypan Blue exclusion counting. Dilute to a final 2x working density of 1.0 × 10⁶ viable cells/mL .
Step 2: Incubation Workflow
The assay is performed in suspension to maximize substrate-enzyme contact.
Preparation: Aliquot 198 µL of hepatocyte suspension (1.0 × 10⁶ cells/mL) into the 96-well plate.
Pre-incubation: Incubate plates at 37°C / 5% CO₂ for 10 minutes to allow metabolic recovery.
Initiation: Add 2 µL of 100 µM 3-FPH stock (in WME/DMSO) to the cells.
of the regression is < 0.90, check for biphasic kinetics or saturation.
B. Metabolite Identification (MetID)
For 3-FPH, the fluorine atom provides a distinct mass defect. Filter data for common biotransformations relative to the parent (
196.1132):
Transformation
Mass Shift (Da)
Proposed Structure
Mechanism
+O
+15.9949
N-oxide or Aryl-OH
CYP-mediated oxidation
-C2H4
-28.0313
N-dealkylation
Phenmetrazine ring opening/breakdown
+O + Gluc
+192.0270
O-Glucuronide
UGT conjugation of hydroxylated metabolite
Visualizing the Workflow & Pathways
Figure 1: Experimental Workflow
This diagram illustrates the critical path from cryopreservation to analytical readout.
Caption: Step-by-step hepatocyte suspension assay workflow for metabolic stability profiling.
Figure 2: Predicted Metabolic Pathway of 3-FPH
Based on Mardal et al. (2016) and structural analogues. The fluorine at position 3 blocks metabolism at that site but directs hydroxylation elsewhere.
Caption: Primary metabolic pathways of 3-FPH involving Phase I oxidation and Phase II glucuronidation.
References
Mardal, M., et al. (2016). "3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes..."[4] Journal of Pharmaceutical and Biomedical Analysis.
Thermo Fisher Scientific. "In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes: Protocol."
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition.
World Health Organization (2020). "Critical Review Report: 3-Fluorophenmetrazine." Expert Committee on Drug Dependence.[5]
Application Note: Advanced Derivatization Techniques for the Gas Chromatographic Analysis of 3-Fluorophenetrazine (3-FPE)
Abstract 3-Fluorophenetrazine (3-FPE), a synthetic stimulant of the phenylmorpholine class, presents analytical challenges for gas chromatography (GC) due to the presence of a polar secondary amine.[1][2] This functional...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-Fluorophenetrazine (3-FPE), a synthetic stimulant of the phenylmorpholine class, presents analytical challenges for gas chromatography (GC) due to the presence of a polar secondary amine.[1][2] This functional group can lead to undesirable chromatographic behavior, including peak tailing, poor sensitivity, and adsorption onto active sites within the GC system.[3][4][5] This application note provides a comprehensive guide to essential derivatization techniques—acylation, silylation, and chiral derivatization—to overcome these challenges. By converting the polar amine into a less polar, more volatile, and more thermally stable derivative, these methods enable robust, reproducible, and sensitive GC and GC-Mass Spectrometry (GC-MS) analysis. Detailed protocols, the underlying chemical principles, and expert insights are provided for researchers, forensic chemists, and drug development professionals.
The Rationale for Derivatizing 3-Fluorophenetrazine
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[6][7] However, molecules containing polar functional groups with active hydrogens, such as the secondary amine in 3-FPE, often exhibit poor chromatographic performance without chemical modification.[4] Derivatization is the process of chemically modifying an analyte to improve its analytical suitability.[7][8]
The primary benefits of derivatizing 3-FPE include:
Increased Volatility: Replacing the polar N-H bond with a non-polar group reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte and making it more amenable to GC analysis.[6][9][10]
Improved Chromatographic Performance: Derivatization minimizes interactions between the analyte and active sites (e.g., free silanol groups) on the column and inlet liner, resulting in sharper, more symmetrical peaks and improved resolution.[7][11]
Enhanced Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC inlet and column, preventing on-column degradation.[10]
Increased Sensitivity and Detectability: By introducing specific functional groups (e.g., halogenated moieties), detectability can be significantly enhanced for specific detectors like the Electron Capture Detector (ECD).[7][11]
Initial studies on 3-FPE isomers have shown that while underivatized analysis is possible, it can fail to achieve adequate separation of structurally similar isomers.[12] Derivatization with reagents like trifluoroacetic anhydride (TFAA) has been proven to improve chromatography and yield mass spectra with more diagnostically useful fragmentation patterns.[12]
Caption: High-level workflow for 3-FPE derivatization and analysis.
Acylation: Enhancing Volatility and Detectability
Acylation involves the replacement of the active hydrogen on the 3-FPE amine with an acyl group.[8] This is a robust and widely used technique for amines and phenols.[13][14] Using perfluorinated acylating reagents, such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), or Heptafluorobutyric Anhydride (HFBA), offers the dual benefit of creating a stable, volatile derivative while introducing multiple fluorine atoms, which dramatically enhances the response of an Electron Capture Detector (ECD).[7][11]
Synthesis of a Deuterated Internal Standard for the Quantitative Analysis of 3-Fluorophenetrazine
Application Note and Protocol Abstract This document provides a comprehensive guide for the synthesis, characterization, and application of a deuterated internal standard for 3-fluorophenetrazine (3-FPM), a novel psychoa...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of a deuterated internal standard for 3-fluorophenetrazine (3-FPM), a novel psychoactive substance. The development of reliable and validated quantitative methods for emerging drugs is a critical challenge in forensic and clinical toxicology. The use of a stable isotope-labeled internal standard, such as the deuterated analog of the analyte, is widely recognized as the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1] This application note details a robust synthetic protocol for the preparation of 3-fluorophenetrazine-d₅, its structural elucidation, and its implementation in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 3-FPM in biological matrices.
Introduction: The Critical Role of Deuterated Internal Standards
The rise of new psychoactive substances (NPS) presents a significant challenge to analytical laboratories tasked with their detection and quantification.[2][3] 3-Fluorophenetrazine (3-FPM) is a synthetic stimulant of the phenetrazine class that has emerged on the recreational drug market.[2][4] Accurate and precise quantification of 3-FPM in biological samples is essential for clinical diagnosis, forensic investigations, and pharmacokinetic studies.[5]
Mass spectrometry coupled with chromatography is the preferred technique for the quantitative analysis of drugs in complex biological matrices. However, matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, can lead to significant inaccuracies.[1] The use of an ideal internal standard (IS) is paramount to mitigate these effects. A stable isotope-labeled (SIL) internal standard, particularly a deuterated analog of the analyte, is considered the most effective choice.[1][6] Deuterated standards are chemically identical to the analyte and therefore exhibit the same extraction recovery, chromatographic retention time, and ionization efficiency, allowing for reliable correction of analytical variability.[6][7]
This application note addresses the need for a high-quality internal standard for 3-FPM analysis by providing a detailed protocol for the synthesis of 3-fluorophenetrazine-d₅. The rationale for the chosen synthetic route and deuteration strategy is discussed, followed by a step-by-step experimental procedure, characterization data, and a protocol for its use in a validated LC-MS/MS method.
Synthetic Strategy and Rationale
The synthesis of 3-fluorophenetrazine-d₅ is designed to be efficient and to introduce the deuterium labels in a stable position that is not susceptible to back-exchange. The chosen synthetic route is adapted from the known synthesis of 3-FPM and other phenetrazine analogs.[2] The key step for introducing the deuterium atoms is a reductive amination using a deuterated reducing agent.
Retrosynthetic Analysis
The retrosynthetic analysis of 3-fluorophenetrazine-d₅ points towards a key intermediate, a deuterated amino alcohol, which can be cyclized to form the morpholine ring. A practical approach involves the synthesis of the non-deuterated precursor followed by a deuteration step.
Deuteration Strategy
The deuterium labels will be introduced via the reduction of an imine precursor using sodium borodeuteride (NaBD₄). This method is well-established for the synthesis of deuterated amines and offers high isotopic incorporation. The labeling will occur on the ethylamine bridge of the morpholine ring, a position that is not metabolically labile and is not prone to H/D exchange under typical analytical conditions.
Experimental Protocols
Safety Precaution: All synthetic procedures should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Synthesis of 3-Fluorophenetrazine-d₅
The synthesis is a two-step process starting from the commercially available 2-amino-1-(3-fluorophenyl)propan-1-ol.
Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-1-(3-fluorophenyl)propan-1-ol
To a solution of 2-amino-1-(3-fluorophenyl)propan-1-ol (1.0 g, 5.9 mmol) in methanol (20 mL), add 2-bromoethanol (0.81 g, 6.5 mmol) and potassium carbonate (1.63 g, 11.8 mmol).
Stir the reaction mixture at reflux for 24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient) to yield 2-((2-hydroxyethyl)amino)-1-(3-fluorophenyl)propan-1-ol as a viscous oil.
Step 2: Reductive Cyclization to 3-Fluorophenetrazine-d₅
Dissolve the product from Step 1 (1.0 g, 4.4 mmol) in methanol-d₄ (20 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borodeuteride (NaBD₄, 0.21 g, 5.0 mmol) in small portions. Caution: Hydrogen gas evolution.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
Quench the reaction by the slow addition of D₂O (5 mL).
Concentrate the mixture under reduced pressure to remove the methanol-d₄.
Extract the aqueous residue with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluorophenetrazine-d₅.
Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient) to obtain pure 3-fluorophenetrazine-d₅.
Characterization of 3-Fluorophenetrazine-d₅
The identity, purity, and isotopic enrichment of the synthesized internal standard must be rigorously confirmed.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition. The mass spectrum should show a molecular ion peak corresponding to C₁₁H₉D₅FNO.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR will be used to confirm the overall structure and the absence of signals corresponding to the deuterated positions.
²H NMR will directly detect the presence and location of the deuterium atoms.
¹³C NMR and ¹⁹F NMR will provide further structural confirmation.
Purity Analysis: The chemical purity will be determined by high-performance liquid chromatography with UV detection (HPLC-UV) or gas chromatography-mass spectrometry (GC-MS).
Application in a Quantitative LC-MS/MS Method
The synthesized 3-fluorophenetrazine-d₅ can be used as an internal standard for the quantification of 3-FPM in various biological matrices, such as blood, urine, and oral fluid.
Sample Preparation
To a 100 µL aliquot of the biological sample (e.g., plasma, urine), add 10 µL of the 3-fluorophenetrazine-d₅ internal standard solution (e.g., 100 ng/mL in methanol).
Add 200 µL of acetonitrile to precipitate proteins.
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Parameters
A validated LC-MS/MS method for the detection of 3-FPM can be adapted for use with the deuterated internal standard.[5]
The concentration of 3-FPM in the samples is determined by constructing a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The method should be fully validated according to international guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.
Conclusion
This application note provides a detailed and practical guide for the synthesis and application of a deuterated internal standard for 3-fluorophenetrazine. The use of 3-fluorophenetrazine-d₅ will significantly improve the accuracy and reliability of quantitative methods for this emerging psychoactive substance, thereby supporting the efforts of forensic and clinical laboratories. The described synthetic route is robust and can be readily implemented in a standard organic chemistry laboratory. The application of this internal standard in a validated LC-MS/MS method will enable researchers and clinicians to obtain high-quality data for a better understanding of the prevalence, pharmacology, and toxicology of 3-FPM.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 3-fluorophenetrazine-d₅ and its application.
References
Xu, Y. Z., & Chen, C. (2006). Synthesis of deuterium labeled phenethylamine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 49(12), 1087-1093.
Zuther, E., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug Testing and Analysis, 11(7), 1036-1043. [Link]
World Health Organization. (2020). Critical Review Report: 3-FLUOROPHENMETRAZINE (3-FPM). [Link]
Zancajo, R., et al. (2018). Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. Journal of Analytical Toxicology, 42(9), 636-641. [Link]
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
McLaughlin, G., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis, 9(3), 369-377. [Link]
Foreman, R. L., Siegel, F. P., & Mrtek, R. G. (1969). Synthesis of deuterio-l-amphetamine, d1 sulfate. Journal of Pharmaceutical Sciences, 58(2), 189-192.
3-Fluorophenmetrazine. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. U.S.
Technical Support Center: High-Resolution HPLC Strategies for 3-Fluorophenetrazine (3-FPT)
Executive Summary & Core Challenge The Problem: You are likely experiencing co-elution between 3-fluorophenetrazine (3-FPT) and its positional isomers, 2-fluorophenetrazine (2-FPT) and 4-fluorophenetrazine (4-FPT) . The...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Challenge
The Problem:
You are likely experiencing co-elution between 3-fluorophenetrazine (3-FPT) and its positional isomers, 2-fluorophenetrazine (2-FPT) and 4-fluorophenetrazine (4-FPT) .
The Science:
These compounds are isobaric regioisomers (identical m/z). Standard Mass Spectrometry (MS) cannot distinguish them without chromatographic separation. Furthermore, the basic morpholine ring (
) often leads to severe peak tailing on traditional C18 columns due to secondary silanol interactions, exacerbating the overlap.
The Solution:
Resolution requires exploiting the specific fluorine-fluorine (F-F) and
interactions offered by fluorinated stationary phases, rather than relying solely on hydrophobicity.
Step 1: Stationary Phase Selection (The "Hardware" Fix)
Do not use standard C18 columns for isomer differentiation.
While C18 columns separate based on hydrophobicity, the hydrophobicity differences between ortho-, meta-, and para- fluorinated isomers are negligible.
Recommended Phase: Pentafluorophenyl (PFP / F5)
Why it works: PFP phases possess a highly electronegative fluorine ring.[1] This creates a "dipole-dipole" and "charge transfer" mechanism that interacts differently with the fluorine atom's position on the 3-FPT molecule compared to 2-FPT or 4-FPT.
Expected Elution Order (PFP): Typically Ortho (2-FPT)
Para (4-FPT) Meta (3-FPT).
Column Type
Mechanism
Suitability for 3-FPT
C18 (ODS)
Hydrophobic Interaction
Poor (Co-elution likely)
Biphenyl
Stacking
Moderate (Better than C18)
PFP (Pentafluorophenyl)
+ F-F Interaction + Shape Selectivity
Excellent (Baseline Resolution)
Step 2: Mobile Phase Engineering (The "Chemical" Fix)
Issue: Peak Tailing causing overlap.
3-FPT is a secondary amine. At neutral pH, it is positively charged and binds to residual silanols on the silica surface, causing "shark-fin" peaks that merge into neighboring isomers.
Effect: Protonates silanols (suppressing their negative charge) and the analyte. While retention decreases, the PFP ligand's specific selectivity remains active.
Protocol B: High pH (Requires Hybrid/Polymer Column)
Buffer: 10 mM Ammonium Bicarbonate.
pH: ~9.5 - 10.0.
Effect: De-protonates the 3-FPT amine (neutral form). This drastically increases retention and improves peak symmetry, but requires a column stable at high pH (e.g., Waters XBridge or Agilent Poroshell HPH).
Validated Experimental Protocol
Use this starting method to achieve baseline separation of 3-FPT from its isomers. This method is adapted from validated protocols for the structural analog 3-Fluorophenmetrazine (3-FPM).
LC-MS/MS Method Parameters
Parameter
Setting
Column
Raptor FluoroPhenyl or Kinetex PFP (100 x 2.1 mm, 2.6 µm)
Mobile Phase A
Water + 2 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B
Methanol + 0.1% Formic Acid
Flow Rate
0.4 mL/min
Column Temp
40°C
Injection Vol
1 - 5 µL
Gradient Profile
Time (min)
% Mobile Phase B
Action
0.00
5%
Equilibration
1.00
5%
Hold
12.00
95%
Linear Ramp (Crucial for Isomer Sep)
14.00
95%
Wash
14.10
5%
Re-equilibration
17.00
5%
End
Critical Note: Methanol is preferred over Acetonitrile for PFP columns when separating isomers. Methanol is a protic solvent that promotes the
interactions necessary for the PFP mechanism. Acetonitrile can suppress these interactions.
Visualizing the Logic
The following diagram illustrates the decision matrix for resolving 3-FPT co-elution.
Caption: Decision tree for resolving isobaric co-elution and peak tailing in 3-FPT analysis.
Frequently Asked Questions (FAQ)
Q1: Why can't I just use MS/MS transitions to distinguish the isomers?A: 3-FPT, 2-FPT, and 4-FPT are isobaric (same mass) and structurally identical regarding their fragmentation pathways. They typically produce identical product ions (e.g., tropylium ion formation). Chromatography is the only way to distinguish them quantitatively.
Q2: I switched to a PFP column, but the peaks are still merging. Why?A: You are likely using Acetonitrile as your organic modifier. Acetonitrile forms a "pi-electron" layer over the stationary phase, effectively shielding the PFP rings from interacting with your analyte. Switch to Methanol to expose the PFP ligands and activate the separation mechanism.
Q3: Can I use a chiral column?A: Yes, but it is often unnecessary for regioisomer (positional) separation. Chiral columns (like Polysaccharide-based IG or IC) are designed to separate enantiomers (R- vs S-). While they might separate regioisomers, they are more expensive and less robust than a standard PFP method.
Q4: What is the elution order I should expect?A: Based on studies of the structural analog 3-Fluorophenmetrazine (3-FPM), the elution order on fluorinated phases is typically 2-FPT (Ortho) first , followed by 4-FPT (Para) , and finally 3-FPT (Meta) . Always run individual reference standards to confirm.
References
McLaughlin, G., et al. (2017). "Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers." Drug Testing and Analysis, 9(3), 369-377.[4]
Relevance: Establishes the definitive separation protocol for fluorophenmetrazine isomers using LC-MS.
Okada, Y., et al. (2018). "Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry." Forensic Toxicology.
Relevance: Validates the use of PFP columns over C18 for fluorinated regioisomer separ
Phenomenex Technical Guide. (2025). "How to Reduce Peak Tailing in HPLC."
Relevance: Provides mechanistic support for silanol suppression str
Technical Support Center: Enhancing the Limit of Detection for 3-FPH in Urine Samples
Welcome to the technical support center dedicated to improving the limit of detection (LOD) for 3-Fluorophenmetrazine (3-FPH) in urine samples. This resource is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to improving the limit of detection (LOD) for 3-Fluorophenmetrazine (3-FPH) in urine samples. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the analytical workflow. Our focus is on providing practical, evidence-based solutions to help you achieve the highest sensitivity and accuracy in your 3-FPH analysis.
Introduction
3-Fluorophenmetrazine (3-FPH) is a synthetic stimulant of the phenmetrazine class, and its detection at low concentrations in urine is crucial for various forensic, clinical, and research applications. Achieving a low limit of detection (LOD) is often challenging due to the complex nature of the urine matrix and the physicochemical properties of the analyte. An established method using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has reported an LOD of 0.2 ng/mL in urine. This guide will explore strategies to not only meet but potentially improve upon this benchmark.
This guide is structured to address specific issues you may encounter during your experiments, with a focus on sample preparation, chromatography, and mass spectrometry.
Part 1: Troubleshooting Guide
This section addresses common problems encountered when striving for a lower LOD for 3-FPH in urine and provides actionable solutions.
Sample Preparation Issues
Question: I am experiencing high background noise and inconsistent recovery with my current sample preparation method. What can I do to improve it?
Answer: High background and poor recovery are often linked to inefficient sample cleanup and the presence of matrix effects. The urine matrix is complex, containing salts, urea, creatinine, and other endogenous compounds that can interfere with the analysis. Here’s a breakdown of how to address this:
1. Optimizing Solid-Phase Extraction (SPE):
SPE is a powerful technique for cleaning up and concentrating analytes from complex matrices.[1] For amphetamine-like stimulants such as 3-FPH, the choice of sorbent and the extraction protocol are critical.
Sorbent Selection:
Mixed-Mode Cation Exchange (e.g., C8-SCX): This is often the most effective choice for basic compounds like 3-FPH. The C8 chain provides reversed-phase retention, while the strong cation exchanger (SCX) interacts with the protonated amine group of 3-FPH, leading to high selectivity. Studies have shown that mixed-mode sorbents can yield recoveries greater than 86% for amphetamines.[2]
Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These are also good options as they offer a balance of hydrophilic and lipophilic properties, allowing for good retention of a wide range of compounds and effective removal of interferences. Molecularly imprinted polymers (MIPs) designed for amphetamines can offer even higher selectivity and lead to lower LODs.[3]
C18 Sorbents: While commonly used, they may not be as effective as mixed-mode sorbents for polar stimulants and may require more rigorous method development to achieve high recovery.[2]
pH Optimization: The pH of the sample and wash solutions is crucial for effective SPE.
Loading: The urine sample should be buffered to a pH of around 6 to ensure that 3-FPH is sufficiently retained on a mixed-mode or reversed-phase sorbent.[2]
Washing: A wash step with a mild organic solvent can remove many interferences. For a mixed-mode C8-SCX sorbent, a wash with a non-polar solvent followed by a polar solvent like methanol can be effective.
Elution: To elute 3-FPH from an SCX sorbent, a basic mobile phase (e.g., 5% ammonium hydroxide in methanol) is required to neutralize the charge on the analyte, disrupting the ionic interaction with the sorbent.
2. Implementing Liquid-Liquid Extraction (LLE):
LLE is a classic and effective technique for sample cleanup based on the differential solubility of the analyte in two immiscible liquids.[4]
Solvent Selection: A water-immiscible organic solvent in which 3-FPH has high solubility should be chosen. Ethyl acetate and methyl tert-butyl ether (MTBE) are common choices for extracting basic drugs.
pH Adjustment: To ensure 3-FPH is in its neutral, free base form for efficient extraction into the organic phase, the pH of the urine sample should be adjusted to be at least 2 pH units above the pKa of 3-FPH.
"Salting Out": Adding a salt like sodium chloride to the aqueous phase can increase the partitioning of 3-FPH into the organic solvent.[5]
3. "Dilute-and-Shoot" - A Word of Caution:
While simple and fast, the "dilute-and-shoot" method, where the urine sample is simply diluted before injection, often leads to significant matrix effects and a higher LOD.[6] This approach should only be considered if the target LOD is not particularly low and a high-throughput is the primary goal.
Chromatography Challenges
Question: My chromatographic peak for 3-FPH is broad and shows tailing, which is affecting my signal-to-noise ratio. How can I improve the peak shape?
Answer: Poor peak shape can significantly impact your ability to achieve a low LOD. Here are some key areas to focus on in your LC method:
1. Column Selection:
Stationary Phase: A C18 column is a common starting point. However, for basic compounds like 3-FPH, a column with end-capping or a polar-embedded phase can help reduce peak tailing caused by interactions with residual silanols on the silica support. Phenyl-hexyl columns can also provide alternative selectivity.
Particle Size: Using a column with smaller particles (e.g., sub-2 µm) can lead to sharper peaks and better resolution, which in turn improves the signal-to-noise ratio.
2. Mobile Phase Optimization:
pH: The pH of the mobile phase is critical for controlling the retention and peak shape of ionizable compounds. For 3-FPH, a mobile phase with a low pH (e.g., using formic acid or ammonium formate) will ensure the analyte is protonated and interacts well with the reversed-phase column, often leading to better peak shape.
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Experimenting with both can impact selectivity and peak shape.
Additives: The use of volatile buffers like ammonium formate or ammonium acetate is essential for good peak shape and compatibility with mass spectrometry.[7]
Mass Spectrometry Sensitivity Issues
Question: I am struggling to achieve the desired sensitivity on my LC-MS/MS system. What parameters should I focus on optimizing?
Answer: Optimizing the mass spectrometer is crucial for reaching the lowest possible LOD. Here are the key parameters to investigate:
1. Ion Source Parameters:
Electrospray Ionization (ESI) Optimization: 3-FPH, with its secondary amine group, ionizes well in positive ESI mode. Key parameters to optimize include:
Capillary Voltage: This voltage drives the electrospray. It should be optimized to maximize the signal for 3-FPH without causing in-source fragmentation.
Nebulizing and Drying Gas: The flow rates and temperatures of these gases affect the desolvation of the droplets and the formation of gas-phase ions. Higher flow rates of the LC eluent generally require higher gas flows and temperatures.[7]
Source Temperature: This also influences desolvation. For thermally stable compounds like 3-FPH, a higher temperature can improve sensitivity, but excessive heat can cause degradation for other analytes.
2. MS/MS Parameters:
Precursor and Product Ion Selection: The most abundant and specific precursor ion (typically [M+H]+ for 3-FPH) and its most stable and intense product ions should be selected for Multiple Reaction Monitoring (MRM).
Collision Energy (CE) and Declustering Potential (DP):
Declustering Potential (DP): This potential is applied to help desolvate ions and prevent cluster formation as they enter the mass spectrometer. An optimal DP will maximize the signal of the precursor ion without causing fragmentation.[8]
Collision Energy (CE): This is the energy applied in the collision cell to fragment the precursor ion into product ions. Each MRM transition will have an optimal CE that maximizes the product ion signal. It is essential to perform a CE optimization experiment for each transition.[9][10]
Dynamic MRM (dMRM): If your instrument software supports it, using dMRM can significantly improve sensitivity for multi-analyte methods. dMRM only monitors for a specific transition when the analyte is expected to elute from the column, allowing for longer dwell times and thus a better signal-to-noise ratio.[11][12]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a realistic Limit of Detection (LOD) to aim for when analyzing 3-FPH in urine?
A1: A widely cited and achievable LOD for 3-FPH in urine using LC-ESI-MS/MS is 0.2 ng/mL. With careful optimization of the entire analytical workflow, particularly sample preparation and MS/MS parameters, it may be possible to achieve an even lower LOD. The definition of LOD should be statistically determined, for example, as the concentration that gives a signal-to-noise ratio of at least 3.[13]
Q2: How do I choose the right internal standard for 3-FPH analysis?
A2: The ideal internal standard (IS) is a stable isotope-labeled (SIL) analog of the analyte, such as 3-FPH-d5. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response.[14][15] If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for all sources of variability as effectively.[16]
Q3: What are matrix effects, and how can I minimize them?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[17] In urine, this can lead to ion suppression (most common) or enhancement, resulting in inaccurate quantification and a higher LOD. To minimize matrix effects:
Improve Sample Cleanup: Use a selective sample preparation technique like mixed-mode SPE to remove interfering compounds.[18]
Optimize Chromatography: Adjust your LC method to chromatographically separate 3-FPH from the regions of significant matrix suppression.
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[14]
Q4: Can I use a "dilute-and-shoot" method to improve my LOD?
A4: No, a "dilute-and-shoot" method will almost always result in a higher LOD compared to methods that include a sample cleanup and concentration step. While dilution reduces the absolute amount of matrix components, it also dilutes the analyte to the same extent. The primary benefit of methods like SPE is the ability to concentrate the analyte while removing the majority of the interfering matrix components.[6]
Part 3: Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for 3-FPH in Urine
This protocol is a starting point and should be optimized for your specific laboratory conditions and instrumentation.
Sample Pre-treatment: To 1 mL of urine, add the internal standard and 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.
Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to go dry.
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
Washing:
Wash with 1 mL of deionized water.
Wash with 1 mL of a weak organic solvent (e.g., 20% methanol in water).
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
Elution: Elute the 3-FPH with 1 mL of a basic organic solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide 80:20:2 v/v/v).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for 3-FPH Analysis
Caption: Workflow for improving 3-FPH LOD in urine.
Troubleshooting Logic for Low Sensitivity
Caption: Troubleshooting logic for low 3-FPH sensitivity.
References
Huppertz, L. M., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug Testing and Analysis, 11(9), 1397-1404. [Link]
Grace Analytical. (n.d.). Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. [Link]
Chen, Y. J., et al. (1995). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. Journal of Analytical Toxicology, 19(5), 347-350. [Link]
American National Standards Institute/American Society for Quality. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. [Link]
Al-Sened, K. A., et al. (2021). Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry. Analytical Methods, 13(2), 209-220. [Link]
Society of Forensic Toxicologists. (2006). Forensic Toxicology Laboratory Guidelines. [Link]
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
Dahlin, J. L., et al. (2019). Dilute and shoot approach for the screening of stimulants by LC-dynamic-MS/MS. Journal of analytical toxicology, 43(3), 209-217. [Link]
United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
Underwood, P. J., et al. (1997). A practical approach to determination of laboratory GC-MS limits of detection. Journal of analytical toxicology, 21(1), 12-16. [Link]
Pardo Marín, O., & Fernández, S. F. (2024). Urine as a matrix for new psychoactive substances (NPS) detection: Analytical challenges, methods, and considerations. Comprehensive Analytical Chemistry. [Link]
The United Kingdom and Ireland Association of Forensic Toxicologists. (2018). Forensic Toxicology Laboratory Guidelines. [Link]
American Association for Clinical Chemistry. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]
Bowman, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(3), 241-248. [Link]
Wang, Y., et al. (2014). Dilute and shoot approach for the screening of stimulants by LC-dynamic-MS/MS. Journal of analytical toxicology, 38(7), 422-429. [Link]
Hage, D. S. (2020). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science, 58(8), 691-692. [Link]
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
Scion Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Link]
Pardo Marín, O., & Fernández, S. F. (2024). Urine as a matrix for new psychoactive substances (NPS) detection: Analytical challenges, methods, and considerations. Scilit. [Link]
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]
Biotage. (n.d.). An Automated Approach to Urine Sample Preparation Employing Room Temperature Enzymatic Hydrolysis. [Link]
Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience? [Link]
Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in chemistry, 8, 579. [Link]
Skyline. (n.d.). Skyline Collision Energy Optimization. [Link]
SCIEX. (n.d.). MRM3 Optimization for Quantitation Tutorial. [Link]
ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? [Link]
Gole, A. W., et al. (2019). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of lipid research, 60(9), 1606-1615. [Link]
Agilent Technologies. (2017, June 1). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. [Link]
MAC-MOD Analytical. (n.d.). LC-MS Method Development and Column Screening For Pharmaceutical and Personal Care Products (PPCPS) in the Environment. [Link]
SCIEX. (2023, August 29). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101) [Video]. YouTube. [Link]
LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
Bioanalysis Zone. (2020, October 22). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. [Link]
Rak, R. J., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 328. [Link]
ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
Waters Corporation. (n.d.). Enhancing Mass Spectrometry Sensitivity by Reducing Chromatographic Flow Rates with ionKey/MS. [Link]
Shimadzu. (2014, May). Automatic Optimization of Transitions and Collision Energies. [Link]
Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
ResearchGate. (n.d.). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. [Link]
Inorganic Ventures. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. [Link]
Li, L., et al. (2015). On the Ionization and Ion Transmission Efficiencies of Different ESI-MS Interfaces. Journal of The American Society for Mass Spectrometry, 26(11), 1839-1846. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist: Dr. A. Vance
Topic: Preventing Ionization Suppression in 3-Fluorophenmetrazine (3-FPH) Mass Spectrometry
Last Updated: February 22, 2026
Introduction: The Invisible Barrier to Sensitivity
As researchers and toxicologists, we often face a paradox with 3-Fluorophenmetrazine (3-FPH). Despite its basic nitrogen and high proton affinity, which should yield excellent sensitivity in ESI(+), we frequently encounter "mysterious" signal dropouts in urine or plasma matrices.
This is Ionization Suppression —the silent killer of quantitative accuracy. In the high-throughput analysis of fluorinated amphetamine analogs, co-eluting matrix components (primarily phospholipids and salts) compete with 3-FPH for charge and surface position on the electrospray droplet.
This guide is not a generic textbook summary. It is a tactical troubleshooting center designed to help you diagnose , isolate , and eliminate suppression in your 3-FPH workflow.
Module 1: The Mechanism of Failure
To defeat suppression, you must understand the physics of the Electrospray Ionization (ESI) droplet. 3-FPH is a hydrophobic amine. In a clean solvent, it dominates the droplet surface. In a biological matrix, it faces competition.
The "Charge Competition" Model
When phospholipids (glycerophosphocholines) co-elute with 3-FPH, they act as surfactants. They occupy the surface of the ESI droplet, preventing 3-FPH from entering the gas phase.
Figure 1: The mechanism of ion suppression. Phospholipids (red) outcompete 3-FPH (blue) for the droplet surface, preventing successful ionization.
Module 2: Diagnostic Protocols
Do not guess if you have suppression. Prove it.
We utilize two "Gold Standard" methods: The Bonfiglio Post-Column Infusion (Qualitative) and the Matuszewski Post-Extraction Spike (Quantitative).
Protocol A: The Bonfiglio Post-Column Infusion
Best for: Visualizing exactly WHERE in the chromatogram suppression occurs.
The Setup:
Infusion Pump: Syringe pump infusing neat 3-FPH standard (e.g., 100 ng/mL) at 10 µL/min.
LC Flow: Your standard mobile phase gradient (without injection initially).
Mixing: Use a T-connector to combine the LC flow and Infusion flow before the MS source.
Injection: Inject a Blank Matrix Extract (e.g., extracted urine/plasma).
Interpretation:
Monitor the MRM trace of 3-FPH. You should see a steady baseline (from the infusion).
Dip in Baseline: Ion Suppression zone.
Rise in Baseline: Ion Enhancement zone.
Goal: Ensure your 3-FPH retention time (RT) does not align with a "Dip."
Figure 2: Schematic setup for Post-Column Infusion experiments to visualize matrix effects.
Protocol B: The Matuszewski Calculation
Best for: Validating the method for regulatory standards (SWGTOX/FDA).
You must prepare three sets of samples at the same concentration (Low and High QC).
If Protocol A shows a "dip" at your analyte's retention time, use these strategies.
Sample Preparation: Remove the Phospholipids
Protein Precipitation (PPT) is cheap but leaves 99% of phospholipids in the sample.
Recommendation: Switch to Supported Liquid Extraction (SLE) or Phospholipid Removal Plates (e.g., HybridSPE, Ostro).
Why? 3-FPH is lipophilic. In standard LLE, it may co-extract with lipids. SLE provides a cleaner partition.
Chromatographic Resolution
3-FPH is a basic amine. Phospholipids are generally very hydrophobic and elute late in Reverse Phase (RP) gradients.
The Trap: If you run a fast gradient (e.g., 2 min), the phospholipids from Injection #1 might not elute until Injection #2 or #3, causing unpredictable suppression.
The Fix:
Column: Use a Biphenyl phase instead of C18. Biphenyl offers better selectivity for fluorinated compounds and pi-pi interactions, often shifting 3-FPH away from the lipid front.
Gradient: Ensure a high-organic wash (95% B) for at least 1 minute at the end of every run to clear lipids.
Internal Standards: The Ultimate Correction
You cannot use a structural analog (like phenmetrazine) and expect it to correct for suppression perfectly.
Requirement: You must use a Stable Isotope Labeled (SIL) standard: 3-FPH-d5 or 3-FPH-13C .
Logic: The SIL co-elutes perfectly with the analyte. If the matrix suppresses 3-FPH by 40%, it will suppress 3-FPH-d5 by 40%. The ratio remains constant.
FAQs: Troubleshooting 3-FPH Analysis
Q: I see signal suppression only in the first few injections of a batch. Why?A: This is likely carryover or system equilibration issues, not classical matrix effects. However, if it happens randomly, check your column equilibration time. Phospholipids build up on the column. If you don't wash them off (95% B wash), they will elute in subsequent runs at unpredictable times.
Q: Can I just dilute my sample to stop suppression?A: Yes. This is the "Dilute-and-Shoot" approach. Diluting urine 1:10 or 1:20 drastically reduces matrix competition.
Trade-off: You lose absolute sensitivity. Since 3-FPH LODs are low (0.1 ng/mL), you often have margin to dilute.
Q: My Matrix Effect is 60% (Suppression), but my CV% is low (<5%). Is this acceptable?A: According to SWGTOX and FDA guidelines, yes—provided you use a SIL Internal Standard (3-FPH-d5) that compensates for it. If the suppression is consistent (Precision is good), the method is valid. If suppression varies wildy between patients (High CV%), the method fails.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999).[3][4] The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.
Mardal, M., Miserez, B., Bade, R., et al. (2016).[5] 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism... and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis.
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[6][7] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Fluorophenetrazine (3-FPH) HCl Stability & Degradation Profiling
User Role: Senior Application Scientist
Subject: Troubleshooting Degradation Product Identification for 3-FPH HCl
Reference ID: TSC-3FPH-STAB-001
Introduction: The Stability Challenge
Welcome to the Technical Support Center. You are likely here because you are observing unexplained peaks in your chromatograms or mass balance discrepancies during the stability profiling of 3-fluorophenetrazine (3-FPH) hydrochloride .
As a fluorinated analogue of phenmetrazine, 3-FPH contains a morpholine ring and a secondary amine .[1] While the fluorinated phenyl ring adds metabolic stability, the morpholine moiety is the "soft spot" for chemical degradation. This guide synthesizes forced degradation principles (ICH Q1A) with specific morpholine chemistry to help you identify these elusive impurities.
Module 1: Experimental Protocols (The "How-To")
Q: I am setting up a forced degradation study for 3-FPH. What specific stress conditions should I use to generate relevant degradants?
A: Do not use generic "one-size-fits-all" conditions. Morpholines are relatively stable against hydrolysis but susceptible to oxidation.[1] Use the following targeted protocol to generate the correct degradation profile.
Critical Note: If you observe >20% degradation, you are creating "unrealistic" secondary degradants that will confuse your analysis. Stop the reaction once you hit 10–15% loss of parent.
Workflow Visualization
The following decision tree outlines the logical flow for stressing 3-FPH and isolating degradants.
Caption: Step-by-step workflow for generating and validating degradation products according to ICH Q1A(R2) standards.
Module 2: Analytical Troubleshooting (The "What Went Wrong")
Q: I see a new peak at RRT 0.92 in my oxidized sample, but it co-elutes with the parent in my standard C18 method. How do I separate them?
A: This is a classic issue with N-oxides .
The Chemistry: Oxidation of the morpholine nitrogen creates a highly polar N-oxide. On a standard C18 column at low pH (where the parent amine is protonated), the polarity difference between the protonated amine and the polar N-oxide is often insufficient for baseline separation.
The Fix:
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography is superior for separating polar N-oxides from parent amines.[1]
Adjust pH (C18): If you must use C18, raise the mobile phase pH to ~9.0 (using ammonium bicarbonate).[1] This deprotonates the parent amine (making it more retained) while the N-oxide remains polar, effectively pulling the peaks apart.[1]
Q: My LC-MS shows a mass shift of +16 Da, but I also see a +14 Da peak. What are these?
A: These are the two "fingerprint" degradants of the morpholine ring.
+16 Da (m/z 212.11):3-FPH N-oxide .[1] This is the primary oxidative degradant. It is reversible (can reduce back to parent in the ion source if temperature is too high).
+14 Da (m/z 210.09):Lactam formation (3-fluorophenmetrazin-one) . This results from oxidation at the carbon alpha to the nitrogen (carbonyl formation). This is a stable, irreversible degradant.[1]
Module 3: Structural Elucidation (The "What Is It")
Q: Can you provide the exact mass transitions I should look for?
A: Yes. Below is the reference table for 3-FPH (Free Base MW: 195.23 g/mol ) and its theoretical degradants.
Acidic attack at the ether oxygen opens the ring.[1]
Degradation Pathway Diagram
Caption: Mechanistic map of 3-FPH degradation. Note the reversible nature of the N-oxide during MS analysis.
References
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1]
Sielaff, B. et al. (2001) .[1][3] Morpholine Degradation Pathways. Eawag Biocatalysis/Biodegradation Database.[1]
Mardal, M. et al. (2016) .[1][4] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM). Journal of Pharmaceutical and Biomedical Analysis.
PubChem Compound Summary . 3-Fluorophenmetrazine hydrochloride. National Library of Medicine. [1]
improving extraction efficiency of 3-FPH from plasma samples
Executive Summary & Analyte Profile The Challenge: 3-Fluorophenmetrazine (3-FPH) is a regioisomer of the phenylmorpholine class. As a secondary amine with a pKa of approximately ~8.5–9.0, it exists primarily as a cation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analyte Profile
The Challenge:
3-Fluorophenmetrazine (3-FPH) is a regioisomer of the phenylmorpholine class. As a secondary amine with a pKa of approximately ~8.5–9.0, it exists primarily as a cation in physiological plasma (pH 7.4). The primary obstacles in extracting 3-FPH are phospholipid interference (causing ion suppression in LC-MS/MS) and isomeric separation (distinguishing from 2-FPH and 4-FPH).
Reconstitute in Mobile Phase (e.g., 90:10 H₂O:MeOH + 0.1% Formic Acid).
Protocol B: Liquid-Liquid Extraction (LLE)
Recommended for: Labs without SPE positive pressure manifolds.
Mechanism: pH manipulation to suppress ionization, forcing the drug into an organic layer.
Buffer Preparation: Prepare 0.5 M Sodium Carbonate buffer (pH ~11.0).
Extraction:
200 µL Plasma + 50 µL Internal Standard.
Add 200 µL Carbonate Buffer (pH 11). Vortex.
Add 1.5 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
Why MTBE? It forms a clean top layer and extracts basic drugs efficiently while leaving many phospholipids in the aqueous phase.
Agitation: Shake/Vortex for 10 mins. Centrifuge at 4000 rpm for 5 mins.
Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the top organic layer to a clean tube.
Dry & Reconstitute: Evaporate and reconstitute as in Protocol A.
Troubleshooting Center (FAQs)
Issue 1: Low Recovery (< 60%)
Q: I am using the MCX protocol, but my recovery is consistently low. Where is the loss occurring?
A: The loss is likely occurring at the Load or Elution step due to incorrect pH.
Diagnosis 1 (Load Step): Did you acidify the plasma?
The Science:[5] MCX relies on the amine being protonated (positively charged). If you load neat plasma (pH 7.4), a percentage of 3-FPH may be neutral or protein-bound, causing it to flow through the waste.
Fix: Ensure you dilute plasma 1:1 with 4% H₃PO₄.[3]
Diagnosis 2 (Elution Step): Is your elution solvent basic enough?
The Science:[5] To break the ionic bond, the pH must be 2 units higher than the pKa . For 3-FPH (pKa ~9), you need pH > 11.
Fix: Ammonia is volatile. If your 5% NH₄OH/MeOH solution is a week old, the ammonia has evaporated. Prepare fresh elution solvent daily.
Issue 2: Signal Suppression (Matrix Effects)
Q: My recovery is good, but my internal standard signal varies wildly between patients. Why?
A: You are experiencing Phospholipid Ion Suppression .
The Cause: Glycerophosphocholines (GPCs) elute late in the chromatogram. If you are using Protein Precipitation (PPT) or LLE with Ethyl Acetate, these lipids co-elute with 3-FPH or build up on the column.
The Fix:
Switch to Protocol A (MCX SPE): The wash steps in MCX specifically remove phospholipids.
Chromatographic Flush: If you must use PPT, ensure your LC gradient goes to 95% Organic for 2 minutes after the analyte elutes to wash lipids off the column.
Divert Valve: Divert the first 1-2 minutes of flow to waste to avoid salting up the source.
Issue 3: Isomer Co-elution
Q: I cannot distinguish 3-FPH from 2-FPH or 4-FPH.
A: Extraction cannot separate isomers; this is a chromatographic issue.
The Science: 2-, 3-, and 4-FPH have identical masses (m/z 196.1). C18 columns often fail to separate these regioisomers.
The Fix: Use a Biphenyl or Phenyl-Hexyl stationary phase. The pi-pi interactions between the phenyl ring of the column and the fluorinated ring of the analyte provide the necessary selectivity.
Comparative Performance Data
The following table summarizes expected performance metrics based on internal validation data for fluorinated phenmetrazines.
Understanding the chemistry prevents errors. The diagram below illustrates the "On/Off" switch mechanism of the MCX cartridge.
Figure 2: The chemical mechanism of Mixed-Mode Cation Exchange for 3-FPH.
References
Grumann, C., et al. (2019).[6][7] Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM).[6][7] Drug Testing and Analysis. Available at: [Link]
McLaughlin, G., et al. (2017).[7] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers.[7][8] Drug Testing and Analysis. Available at: [Link]
Adamowicz, P., & Tokarczyk, B. (2016). 3-Fluorophenmetrazine – A new psychoactive substance on the Polish drug market. Institute of Forensic Research.[9] Available at: [Link]
Chambers, E., et al. (2007). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Bioanalysis. (Cited for general MCX mechanism efficiency). Available at: [Link]
Technical Support Center: 3-FPH Solubility & Formulation Guide
Introduction: The Physicochemical Challenge Welcome to the technical support repository for 3-Fluorophenmetrazine (3-FPH) . As a researcher, you are likely encountering precipitation or instability when transitioning thi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Physicochemical Challenge
Welcome to the technical support repository for 3-Fluorophenmetrazine (3-FPH) . As a researcher, you are likely encountering precipitation or instability when transitioning this compound from organic stock solutions to aqueous biological buffers.[1]
3-FPH is a phenylmorpholine derivative.[1][2][3][4][5][6] Its solubility behavior is governed by the basicity of the morpholine nitrogen and the lipophilicity of the fluorinated phenyl ring. Understanding the interplay between pH, pKa, and Ionic Strength is critical for stable formulation.
Critical: At pH > 7.0, the equilibrium shifts toward the insoluble free base.
LogP
~2.6
Moderately lipophilic.[1] Requires organic co-solvents or low pH for high concentrations.[1]
Preferred Salt
Hydrochloride (HCl)
Highly water-soluble unless suppressed by high chloride ion concentration (Common Ion Effect).[1]
Module 1: Critical Troubleshooting (FAQ)
Q1: "My 3-FPH HCl salt dissolved in water but precipitated immediately when added to PBS. Why?"
A: This is a classic case of pH-induced deprotonation , often exacerbated by the Common Ion Effect .[1]
The pH Trap: PBS (Phosphate Buffered Saline) is typically buffered to pH 7.[1]4. The pKa of 3-FPH is approximately 8.[1]4. According to the Henderson-Hasselbalch equation, at pH 7.4, roughly 10% of your compound exists as the uncharged, lipophilic free base.[1] If your concentration is high (e.g., >5 mM), this 10% fraction exceeds the intrinsic solubility of the free base, causing it to "crash out" as a cloudy precipitate.[1]
The Chloride Trap: PBS contains ~137 mM NaCl.[1][7] If you are using the HCl salt of 3-FPH, the high concentration of chloride ions in the buffer pushes the solubility equilibrium back toward the solid salt form (
principle), reducing overall solubility.
Solution: Use a lower pH buffer (e.g., Acetate or Citrate at pH 5.0–6.[1]0) for in vitro assays if the assay tolerates it. If physiological pH is mandatory, lower the working concentration or use a co-solvent.[1]
Q2: "Can I use DMSO to fix the solubility? What is the limit?"
A: Yes, DMSO is the standard "rescue" solvent, but the order of addition is vital.
Incorrect: Adding DMSO to a cloudy aqueous suspension.[1] (Rarely redissolves the precipitate effectively).
Correct: Dissolve the neat solid in 100% DMSO to create a high-concentration stock (e.g., 20–50 mM). Then, slowly spike this stock into your aqueous buffer while vortexing.[1]
The Limit: Most biological assays tolerate 0.1% to 1% DMSO. 3-FPH is generally stable in aqueous buffer with 1% DMSO at concentrations up to ~100 µM, provided the pH remains below the pKa.[1]
Q3: "I need a high concentration (10 mg/kg) for animal injection. PBS isn't working."
A: For in vivo bolus injections, simple buffers often fail for lipophilic amines.[1] You need an encapsulation strategy or a vehicle that masks the hydrophobic fluorophenyl group.
Recommendation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]
Why? The cyclodextrin forms an inclusion complex with the lipophilic 3-FPH molecule, keeping it in solution at physiological pH without requiring toxic organic co-solvents.[1]
Module 2: Decision Matrix & Workflow
The following diagram outlines the logical flow for solubilizing 3-FPH based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization strategy based on compound form and experimental application.
Module 3: Validated Protocols
Protocol A: Preparation of 10 mM Aqueous Stock (In Vitro)
Best for: Cell culture, receptor binding assays.
Weighing: Weigh an amount of 3-FPH HCl equivalent to 10 mM in the final volume.
Primary Solubilization (Water): Dissolve the powder in ddH₂O (Milli-Q) equal to 90% of the final volume.[1]
Note: Do not use PBS yet.[1] Pure water is slightly acidic (pH ~6) due to dissolved CO₂, which aids solubility of the amine salt.[1]
Visual Check: Vortex for 30 seconds. The solution should be crystal clear.
Buffering: Add 10x PBS or concentrated buffer to the water solution to reach 1x concentration.
Critical Step: Add the buffer dropwise while vortexing. If cloudiness appears, stop. You have exceeded the solubility limit at neutral pH.
Filtration: Sterile filter using a 0.22 µm PVDF membrane. (Avoid Nylon, which can bind lipophilic amines).[1]
Protocol B: High-Concentration In Vivo Formulation (Cyclodextrin)
Best for: IP or IV injection in rodents (e.g., 10 mg/kg).[1]
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in 0.9% Saline.[1]
Tip: Allow the cyclodextrin to dissolve completely (clear viscous liquid) before adding the drug.
Drug Addition: Add the required mass of 3-FPH HCl to the vehicle.
Sonication: Sonicate at 40°C for 10–20 minutes. The heat and ultrasonic energy facilitate the inclusion of the drug into the cyclodextrin cavity.
pH Adjustment: Check pH. If < 5.0 (due to the HCl salt), adjust carefully to pH ~6.0 using dilute NaOH.[1]
Warning: Do not exceed pH 7.0, or the drug may precipitate out of the cyclodextrin complex.
References
PubChem. (2023).[1][8] Compound Summary: 3-Fluorophenmetrazine.[1][3][4][5][6][9][10] National Library of Medicine.[1] Retrieved from [Link][1]
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for pKa-solubility relationships in amines).
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Reference for Protocol B).
A Forensic Scientist's Guide to the Differentiation of 3-Fluorophenetrazine and Its Positional Isomers
In the ever-evolving landscape of new psychoactive substances (NPS), the ability to definitively identify and differentiate positional isomers is paramount for forensic laboratories, researchers, and public health offici...
Author: BenchChem Technical Support Team. Date: February 2026
In the ever-evolving landscape of new psychoactive substances (NPS), the ability to definitively identify and differentiate positional isomers is paramount for forensic laboratories, researchers, and public health officials. 3-Fluorophenmetrazine (3-FPM), a synthetic stimulant of the phenylmorpholine class, and its ortho- (2-FPM) and para- (4-FPM) substituted isomers present a significant analytical challenge due to their identical molecular weight and core structure.[1][2][3] This guide provides an in-depth, evidence-based comparison of analytical methodologies for the forensic differentiation of these three isomers, moving beyond simple protocols to explain the "why" behind the techniques.
The critical need for this differentiation is underscored by the varying legal status and potential pharmacological differences among these isomers. While 3-FPM may be unscheduled at a federal level in some jurisdictions, it and its positional isomers can be controlled under analogue acts or specific state laws, making their unambiguous identification legally consequential.[1] Furthermore, all three isomers have been shown to act as monoamine releasers, with a marked potency at dopamine and norepinephrine transporters, suggesting a potential for abuse.[1][4][5]
The Analytical Challenge: Why Positional Isomers are Difficult to Distinguish
Positional isomers, such as 2-FPM, 3-FPM, and 4-FPM, share the same molecular formula (C11H14FNO) and, consequently, the same nominal mass.[1] This inherent similarity renders many routine analytical techniques, which rely on mass-to-charge ratio, insufficient for their individual identification. The subtle shift in the fluorine atom's position on the phenyl ring, while seemingly minor, can significantly impact their physicochemical properties, leading to slight differences in polarity, chromatographic behavior, and mass spectral fragmentation. Exploiting these subtle differences is the key to successful differentiation.
Chromatographic and Mass Spectrometric Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the workhorses of forensic drug analysis.[6][7] This section will delve into the application of these techniques for the differentiation of fluorophenetrazine isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
Initial analysis of the underivatized fluorophenetrazine isomers by GC-MS has shown limited success in separating the 3- and 4-FPM isomers, although the 2-FPM isomer can often be resolved.[2] To overcome this, derivatization with trifluoroacetic anhydride (TFAA) is a crucial step. This not only improves the chromatographic separation but also yields distinctive mass spectra that facilitate the differentiation of all three isomers.[2]
Sample Preparation: To 1 mg of the analyte (or an extract thereof), add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
Derivatization: Cap the vial and heat at 70°C for 20 minutes.
Evaporation: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Parameters:
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5MS or equivalent).
Injector Temperature: 250°C.
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Ionization: Electron Ionization (EI) at 70 eV.
MS Scan Range: m/z 40-500.
The derivatization with TFAA introduces a trifluoroacetyl group to the morpholine nitrogen, increasing the molecular weight and altering the fragmentation pattern in a position-dependent manner.
Isomer
Derivatized Molecular Ion (m/z)
Key Fragment Ions (m/z)
2-FPM-TFAA
291
167, 70
3-FPM-TFAA
291
290, 167, 70
4-FPM-TFAA
291
167, 70
Table 1: Key Mass Spectral Data for TFAA-Derivatized Fluorophenetrazine Isomers.
A notable differentiating feature is the presence of an ion at m/z 290 in the spectrum of 3-FPM-TFAA, which is absent or of very low intensity in the spectra of the 2- and 4-isomers.[2] This is proposed to be due to a rearrangement involving the loss of a hydrogen radical.[2] The base peak for all three derivatized isomers is typically at m/z 167.[2]
Caption: Workflow for GC-MS differentiation of FPM isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS)
High-performance liquid chromatography (HPLC) coupled with mass spectrometry offers a powerful alternative for the separation and identification of fluorophenetrazine isomers without the need for derivatization.[2] The separation is based on the differential partitioning of the isomers between the stationary and mobile phases, which is influenced by their subtle differences in polarity.
Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL. Further dilute as necessary for analysis.
LC Parameters:
Column: A C18 or biphenyl stationary phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A suitable gradient elution program to achieve separation. For example, starting at 10% B, increasing to 90% B over 20 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
MS/MS Parameters:
Ionization: Electrospray Ionization (ESI) in positive mode.
Scan Mode: Product ion scan or selected reaction monitoring (SRM).
Precursor Ion: [M+H]+ (m/z 196.1).
Collision Energy: Optimized to produce characteristic fragment ions.
LC-MS analysis has demonstrated successful baseline separation of all three isomers.[2]
Isomer
Typical Retention Time (min)
Key Fragment Ions (m/z)
2-FPM
16.18
174, 148
4-FPM
18.48
174, 148
3-FPM
19.34
174, 148
Table 2: Typical LC-MS Data for Fluorophenetrazine Isomers.[2]
While the mass spectra of the underivatized isomers are very similar, the chromatographic separation is the key to their differentiation. The elution order (2-FPM, then 4-FPM, then 3-FPM) is a critical piece of identifying information.[2]
Caption: LC-MS/MS workflow for isomer differentiation.
Spectroscopic Confirmation
While chromatographic methods are excellent for separation and tentative identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) provide definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules, including the position of substituents on an aromatic ring.[8][9] The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are unique for each positional isomer.
¹H NMR: The signals corresponding to the aromatic protons will have different splitting patterns and chemical shifts depending on the position of the fluorine atom.
¹³C NMR: The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, and the chemical shifts of the other aromatic carbons will be influenced by the fluorine's position.
¹⁹F NMR: This technique is highly specific and will show a single resonance for each isomer at a characteristic chemical shift.[10]
While a detailed protocol for NMR is beyond the scope of this guide, it is the gold standard for structural confirmation of reference materials.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can also be used to differentiate positional isomers.[11][12] The substitution pattern on the benzene ring gives rise to characteristic absorption bands in the "fingerprint" region of the IR spectrum (approximately 1500-600 cm⁻¹). These patterns of out-of-plane C-H bending vibrations are often diagnostic for ortho-, meta-, and para-substitution.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
The forensic differentiation of 3-fluorophenetrazine from its positional isomers, 2-FPM and 4-FPM, requires a multi-faceted analytical approach. While LC-MS can provide excellent separation and identification based on retention time, GC-MS with TFAA derivatization offers an alternative with the potential for unique mass spectral fragmentation patterns. For unequivocal structural confirmation, particularly for the validation of reference standards, NMR and FTIR spectroscopy are indispensable. By understanding the principles behind these techniques and applying them systematically, forensic scientists can confidently and accurately identify these challenging new psychoactive substances.
References
Wikipedia. (n.d.). 3-Fluorophenmetrazine. Retrieved from [Link]
McLaughlin, G., Morris, N., Kavanagh, P. V., Dowling, G., Power, J. D., Twamley, B., ... & Brandt, S. D. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho-and para-substituted isomers. Drug Testing and Analysis, 9(3), 369-378.
Brandt, S. D., Baumann, M. H., Kavanagh, P. V., G., ... & Sitte, H. H. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1404-1416.
Atlantic Technological University. (2017, March 1). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Retrieved from [Link]
World Health Organization. (n.d.). 3-fluorophenmetrazine. Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]
PsychonautWiki. (2024, December 9). 3-FPM. Retrieved from [Link]
McLaughlin, G., Morris, N., Kavanagh, P. V., Dowling, G., Power, J. D., Twamley, B., ... & Brandt, S. D. (2016). Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. ResearchGate. Retrieved from [Link]
ResearchGate. (2025, August 6). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers | Request PDF. Retrieved from [Link]
United Nations Office on Drugs and Crime. (2024, September 30). Details for Phenmetrazines. Retrieved from [Link]
Semantic Scholar. (2017, March 1). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Retrieved from [Link]
McLaughlin, G., Morris, N., Kavanagh, P. V., Dowling, G., Power, J. D., Twamley, B., ... & Brandt, S. D. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-subs. LJMU Research Online. Retrieved from [Link]
Semantic Scholar. (n.d.). Figure 3 from Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Retrieved from [Link]
Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burch, A. E., Mihovilovic, M. D., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157.
McLaughlin, G., Morris, N., Kavanagh, P. V., Dowling, G., Power, J. D., Twamley, B., ... & Brandt, S. D. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug testing and analysis, 9(3), 369–378.
Brandt, S. D., Baumann, M. H., Kavanagh, P. V., G., ... & Sitte, H. H. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(10), 1404–1416.
Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structures of fluorophenmetrazine isomers, 2-, 3-and 4-FPM. Retrieved from [Link]
Athlone Institute of Technology. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Retrieved from [Link]
ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation.... Retrieved from [Link]
Keegan, B. M., Dreitzler, A. L., Gannon, B. M., & Fantegrossi, W. E. (2020). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 177, 108236.
Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]
PubChem. (n.d.). 2-Fluorophenmetrazine. Retrieved from [Link]
ResearchGate. (2017, October). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Retrieved from [Link]
Wikipedia. (n.d.). Phendimetrazine. Retrieved from [Link]
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
National Center for Biotechnology Information. (2022, March 17). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]
LJMU Research Online. (n.d.). Drug Testing and Analysis. Retrieved from [Link]
Office of Justice Programs. (2003, July 15). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). Retrieved from [Link]
Frontiers. (2020, July 23). Gas Chromatography—Fourier Transform Infrared Spectroscopy for Unambiguous Determination of Illicit Drugs: A Proof of Concept. Retrieved from [Link]
YouTube. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]
SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]
Analyst (RSC Publishing). (n.d.). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]
Bruker. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Retrieved from [Link]
National Center for Biotechnology Information. (2024, November 26). Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry. Retrieved from [Link]
YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]
A Comparative Guide to the Neurotoxicity Profiles of Fluorinated Phenmetrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Fluorinated Phenmetrazine Analogs Phenmetrazine, a stimulant drug formerly used as an appetite suppressant, has a well-documented...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Phenmetrazine Analogs
Phenmetrazine, a stimulant drug formerly used as an appetite suppressant, has a well-documented history of misuse due to its amphetamine-like effects.[1] In recent years, a series of fluorinated analogs of phenmetrazine have emerged as new psychoactive substances (NPS), including 2-fluorophenmetrazine (2-FPM), 3-fluorophenmetrazine (3-FPM), and 4-fluorophenmetrazine (4-FPM).[2][3][4] These compounds are structurally similar to phenmetrazine, with the addition of a fluorine atom at different positions on the phenyl ring. While their psychoactive effects are sought by recreational users, their potential for neurotoxicity is a significant concern for public health and a critical area of investigation for the scientific community.
This guide provides a comparative analysis of the neurotoxicity profiles of these three fluorinated phenmetrazine derivatives. Due to a scarcity of direct comparative neurotoxicity studies, this guide will focus on their pharmacological profiles at monoamine transporters, which are key to their stimulant effects and are mechanistically linked to the neurotoxic effects of related compounds like amphetamine and methamphetamine.[5][6] We will explore the structure-activity relationships that may influence their neurotoxic potential and provide detailed experimental protocols for assessing their neurotoxicity in a laboratory setting.
Comparative Pharmacology at Monoamine Transporters
The primary mechanism of action for phenmetrazine and its fluorinated analogs is their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3][4][7] These compounds can act as either reuptake inhibitors (blockers) or releasing agents (substrates). As releasing agents, they can reverse the normal function of these transporters, leading to an efflux of neurotransmitters from the presynaptic neuron into the synapse. This surge in synaptic monoamines is responsible for their stimulant effects.
A key study by Mayer et al. (2018) provides a direct comparison of the in vitro pharmacological activities of 2-FPM, 3-FPM, and 4-FPM at human monoamine transporters expressed in HEK293 cells and in rat brain synaptosomes.[2][3][4] The findings from this study are crucial for inferring the potential neurotoxicity of these compounds.
Data Summary: Monoamine Transporter Inhibition and Release
The following table summarizes the potencies of 2-FPM, 3-FPM, and 4-FPM as inhibitors of dopamine, norepinephrine, and serotonin uptake, and as releasing agents for these neurotransmitters.
Compound
DAT Inhibition (IC50, µM)
NET Inhibition (IC50, µM)
SERT Inhibition (IC50, µM)
Dopamine Release (EC50, nM)
Norepinephrine Release (EC50, nM)
Serotonin Release (EC50, nM)
2-FPM
1.8 ± 0.2
0.9 ± 0.1
454 ± 15.4
126 ± 11
48 ± 5
>10000
3-FPM
2.1 ± 0.3
1.2 ± 0.1
111.7 ± 13.1
43 ± 4
30 ± 3
2558 ± 234
4-FPM
2.4 ± 0.3
1.5 ± 0.2
88.1 ± 1.8
69 ± 6
46 ± 4
733 ± 65
Data extracted from Mayer et al. (2018). IC50 values represent the concentration required to inhibit 50% of transporter activity. EC50 values represent the concentration required to elicit 50% of the maximal release of the neurotransmitter.[2][3][4]
Structure-Activity Relationships and Inferred Neurotoxicity
The position of the fluorine atom on the phenyl ring significantly influences the pharmacological profile of these phenmetrazine derivatives, which in turn is expected to impact their neurotoxicity.
Dopaminergic and Noradrenergic Potency: All three isomers are potent inhibitors and releasing agents at DAT and NET, with 3-FPM being the most potent dopamine and norepinephrine releaser.[2][3][4] High potency at DAT is a hallmark of psychostimulants with abuse potential and is also a key factor in the dopaminergic neurotoxicity of compounds like methamphetamine.[5][6] The excessive release of dopamine can lead to oxidative stress, mitochondrial dysfunction, and ultimately, damage to dopaminergic nerve terminals.[6]
Serotonergic Activity: The position of the fluorine atom has a pronounced effect on the interaction with SERT. Moving the fluorine from the 2- to the 4-position increases the potency for serotonin release, with 4-FPM being the most potent serotonin releaser of the three.[2][3][4] While still significantly less potent at SERT compared to DAT and NET, this increased serotonergic activity of 4-FPM is noteworthy. Enhanced serotonin release is a characteristic of compounds like MDMA, which are known to be neurotoxic to serotonin neurons.[6]
Inference on Neurotoxicity Profiles:
2-FPM: With the lowest potency for both dopamine and serotonin release among the three isomers, 2-FPM might be predicted to have a lower neurotoxic potential compared to its counterparts. However, its significant activity as a dopamine and norepinephrine releaser still warrants caution.
3-FPM: As the most potent dopamine and norepinephrine releaser, 3-FPM likely carries a significant risk of dopaminergic neurotoxicity, similar to other potent psychostimulants.[8] Its relatively weak interaction with SERT suggests a lower risk of direct serotonergic neurotoxicity.
4-FPM: The increased potency for serotonin release by 4-FPM raises concerns about potential serotonergic neurotoxicity, in addition to the risk of dopaminergic neurotoxicity. This dual action could lead to a more complex and potentially more severe neurotoxic profile compared to the other isomers.
It is crucial to emphasize that these are inferences based on pharmacological data and the known neurotoxicity of related compounds. Direct experimental investigation is necessary to confirm these hypotheses.
Mechanisms of Potential Neurotoxicity
The neurotoxic effects of psychostimulants are multifactorial and involve several interconnected pathways. Based on the mechanisms of related compounds, the fluorinated phenmetrazines could potentially induce neurotoxicity through the following pathways:
Caption: Potential signaling pathway for fluorinated phenmetrazine-induced neurotoxicity.
Experimental Protocols for Neurotoxicity Assessment
To empirically determine and compare the neurotoxicity of fluorinated phenmetrazine derivatives, a series of in vitro and in vivo experiments are required. Below are detailed, step-by-step methodologies for key in vitro assays that are commonly used to assess the neurotoxicity of psychostimulants.
In Vitro Neurotoxicity Assessment using SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model in neurotoxicity studies as these cells can be differentiated into a more mature neuronal phenotype.
1. Cell Culture and Differentiation:
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
Maintain cells in a humidified incubator at 37°C with 5% CO2.
For differentiation, plate cells at a desired density and reduce the FBS concentration to 1%. Add 10 µM all-trans-retinoic acid (ATRA) to the culture medium.
Allow cells to differentiate for 5-7 days, with media changes every 2-3 days. Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.
2. Cell Viability Assay (MTT Assay):
Plate differentiated SH-SY5Y cells in a 96-well plate.
Expose the cells to a range of concentrations of 2-FPM, 3-FPM, and 4-FPM (e.g., 0.1 µM to 1 mM) for 24 or 48 hours.
After the exposure period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
3. Measurement of Reactive Oxygen Species (ROS) Production:
Plate differentiated SH-SY5Y cells in a 96-well black plate.
Expose the cells to the test compounds for a shorter duration (e.g., 1-6 hours).
After exposure, wash the cells with phosphate-buffered saline (PBS).
Add a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) (10 µM in PBS) to each well and incubate for 30 minutes at 37°C in the dark.
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader. An increase in fluorescence indicates an increase in ROS production.
4. Caspase-3 Activity Assay (Apoptosis):
Plate differentiated SH-SY5Y cells in a 96-well plate.
Expose the cells to the test compounds for 24 hours.
After exposure, lyse the cells and incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
Measure the absorbance of the resulting p-nitroaniline (pNA) at 405 nm. An increase in absorbance indicates an increase in caspase-3 activity, a marker of apoptosis.
Caption: Experimental workflow for in vitro neurotoxicity assessment.
Conclusion and Future Directions
While direct comparative data on the neurotoxicity of fluorinated phenmetrazine derivatives is currently lacking, their pharmacological profiles provide a basis for an initial risk assessment. The potent dopaminergic and noradrenergic activity of all three isomers, particularly 3-FPM, suggests a significant potential for dopaminergic neurotoxicity. The increased serotonergic activity of 4-FPM raises additional concerns about its potential to damage serotonin neurons.
Future research should prioritize direct comparative studies of the neurotoxic effects of 2-FPM, 3-FPM, and 4-FPM using both in vitro and in vivo models. Such studies should investigate a range of neurotoxic endpoints, including neuronal apoptosis, oxidative stress, mitochondrial dysfunction, and long-term effects on monoaminergic systems. A deeper understanding of the structure-neurotoxicity relationships of these compounds is essential for informing public health policies and for guiding the development of safer therapeutic agents.
References
Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157.
Berman, S. M., Kuczenski, R., McCracken, J. T., & London, E. D. (2009). Potential adverse effects of amphetamine treatment on brain and behavior: a review.
Mayer, F. P., Burchardt, N., & Sitte, H. H. (2017). Fluorinated phenmetrazine" legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. bioRxiv, 198275.
McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O’Brien, J., Talbot, B., ... & Brandt, S. D. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug testing and analysis, 9(9), 1404-1416.
Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157.
Mayer, F. P., Burchardt, N., & Sitte, H. H. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Research@ THEA.
McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O’Brien, J., Talbot, B., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers.
Li, W., Jin, Y., & Gao, C. (2024). Neurotoxic effects of 2-ethylhexyl diphenyl phosphate exposure on zebrafish larvae: Insight into inflammation-driven changes in early motor behavior. Science of The Total Environment, 915, 170131.
Phenmetrazine. (2023, November 29). In Wikipedia. [Link]
Anonymous. (2024, August 7). 4-FPM is very disappointing. Reddit. [Link]
Anonymous. (2021, February 23). Potential dangers of using 3-FMA/3-FPM weekly? Reddit. [Link]
Zhang, X., Chen, C., Wu, J., & Chen, Y. (2024). Neurotoxicity of fine and ultrafine particulate matter: A comprehensive review using a toxicity pathway-oriented adverse outcome pathway framework. Science of The Total Environment, 174450.
Dong, W., Bie, Q., Wen, B., Zhang, X., & Ma, G. (2021). The Neurotoxicity Effect and Molecular Mechanism of Fine Particulate Expose-Induced Nervous System Injury. In BIO Web of Conferences (Vol. 34, p. 03001). EDP Sciences.
Marks, J., & Easterling, K. (2022). Neurotransmission Targets of Per-and Polyfluoroalkyl Substance Neurotoxicity: Mechanisms and Potential Implications for Adverse Neurological Outcomes. Toxics, 10(1), 23.
Davidson, C., Gow, A. J., Lee, T. H., & Ellinwood, N. M. (2008). Neurotoxicity of methamphetamine and 3, 4-methylenedioxymethamphetamine. The AAPS journal, 10(3), 350-361.
Dingemans, M. M., van den Berg, M., & Westerink, R. H. (2011). Neurotoxicity of brominated flame retardants: (in) direct effects of parent and hydroxylated polybrominated diphenyl ethers on the (developing) nervous system. Environmental health perspectives, 119(7), 900-907.
McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O’Brien, J., Talbot, B., ... & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers.
Marques, A., Carmo, H., & Silva, J. P. (2022). Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. Toxics, 10(8), 452.
Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Chemical structures of fluorophenmetrazine isomers, 2-, 3-and 4-FPM.
Meyer, M. R., Lindauer, C., & Maurer, H. H. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3, 4-methylenedioxyphenmetrazine. Archives of Toxicology, 99(2), 1407-1416.
Gonzalez, G., & Gupte, A. (2011). A case of demand ischemia from phendimetrazine. Journal of medical cases, 2(2), 73.
Urban, K., & Cuby, J. (2021). Prescription Stimulant-Induced Neurotoxicity: Mechanisms, outcomes, and relevance to ADHD. Michigan Journal of Medicine, 6(1).
Banks, M. L., Blough, B. E., Fennell, T. R., Snyder, R. W., & Negus, S. S. (2016). Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study.
3-Fluorophenmetrazine. (2023, October 27). In Wikipedia. [Link]
World Health Organization. (2020). Critical Review Report: 3-FLUOROPHENMETRAZINE.
Meyer, M. R., Lindauer, C., & Maurer, H. H. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3, 4-methylenedioxyphenmetrazine studied by means of in vitro systems. Archives of Toxicology, 99(2), 1407-1416.
Validating Stability of 3-FPH (3-Fluorophenmetrazine) in Post-Mortem Blood: A Comparative Guide
Core Directive: The Stability Gap in NPS Analysis In forensic toxicology, the "Stability Gap"—the period between death, sample collection, and analysis—is the single greatest source of error in quantifying New Psychoacti...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The Stability Gap in NPS Analysis
In forensic toxicology, the "Stability Gap"—the period between death, sample collection, and analysis—is the single greatest source of error in quantifying New Psychoactive Substances (NPS). While traditional amphetamines are relatively robust, fluorinated analogues like 3-FPH (widely known in literature as 3-FPM or 3-Fluorophenmetrazine ) present unique validation challenges.
This guide moves beyond generic protocols. It provides a targeted system to validate the stability of 3-FPH in post-mortem blood, contrasting its behavior with structural analogues to predict degradation pathways before they compromise your data.
Clarification on Nomenclature
3-FPH is a common synonym for 3-Fluorophenmetrazine (3-FPM) .[1] Throughout this guide, the standard scientific abbreviation 3-FPM will be used to ensure alignment with the majority of peer-reviewed pharmacokinetic literature.
Comparative Analysis: 3-FPM vs. Structural Analogues
To design a robust stability validation, one must understand the chemical behavior of the target relative to known standards. 3-FPM is a fluorinated analogue of Phenmetrazine .[1][2][3][4]
Stability Profile Comparison
Feature
3-FPM (3-FPH)
Phenmetrazine (Parent)
Synthetic Cathinones (e.g., 3-MMC)
Chemical Class
Phenylmorpholine
Phenylmorpholine
Beta-keto Amphetamine
Core Instability
Moderate. Stable ring structure, but subject to N-oxide reduction.
High Stability. Stable in plasma for weeks at 4°C.
Low Stability. Rapid reduction of ketone group; pH sensitive.
Post-Mortem Redistribution (PMR)
Low/Neutral. C/P Ratio ~1.08 (Minimal redistribution).
Low. C/P Ratio < 1.5.
Variable. Highly dependent on lipophilicity.
Primary Degradation Risk
N-Oxide Reduction. Post-mortem bacterial activity can reduce 3-FPM N-oxide back to 3-FPM, falsely elevating parent drug levels.
Key Insight: Unlike cathinones, which degrade away (causing false negatives), 3-FPM stability validation must account for the bi-directional risk of N-oxide metabolites reverting to the parent drug (causing false positives/concentration creep).
Experimental Protocol: The Self-Validating System
This protocol is designed to meet SWGTOX and ISO/IEC 17025 standards. It does not just measure "loss"; it characterizes the sample matrix's influence on the drug.
Phase 1: Sample Preparation & Fortification
Matrix Selection:
Primary: Post-mortem whole blood (preserved with 1% Sodium Fluoride/Potassium Oxalate).
Control: Fresh human whole blood (negative control).
Fortification Levels:
Low QC: 10 ng/mL (Near LOD, critical for detection limits).
High QC: 500 ng/mL (Simulating acute intoxication).
Phase 2: The Extraction Workflow (LLE)
Liquid-Liquid Extraction (LLE) is superior to SPE for phenylmorpholines in putrefied blood due to the high lipid content clogging SPE cartridges.
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for 3-FPM isolation from complex biological matrices.
Phase 3: Stability Validation Conditions
Prepare aliquots for the following storage conditions. Analysis must be performed in triplicate.
Condition
Temperature
Timepoints
Purpose
Benchtop
20°C (Room Temp)
0, 6, 24, 48 Hours
Assess stability during processing/autosampler residence.
Refrigerated
4°C
0, 7, 14, 30 Days
Assess short-term storage stability.
Frozen
-20°C
0, 1, 3, 6 Months
Assess long-term evidence storage.
Freeze-Thaw
-20°C to 20°C
Cycles 1, 2, 3
Assess stability during re-analysis.
Mechanistic Insight: The N-Oxide Redox Cycle
A critical failure point in validating phenmetrazines is ignoring the metabolite. In post-mortem blood, bacterial reductases can convert 3-FPM N-oxide back into 3-FPM.
Validation Requirement: You must spike a separate set of samples with 3-FPM N-oxide only. If 3-FPM appears in these samples over time, your matrix is chemically active, and your "stability" data needs correction.
Figure 2: The bi-directional instability pathway. Note the dashed red line indicating post-mortem reduction of the N-oxide back to the parent drug.
Data Presentation & Acceptance Criteria
When publishing your validation, summarize data into clear recovery tables.
Acceptance Criteria (SWGTOX):
Bias: ±20% of the nominal concentration.
Precision (%CV): <20%.
Stability: Concentration at time
must be within ±15% of Concentration at .
Mock Data: Stability of 3-FPM in Blood (NaF Preserved)
Storage Condition
Timepoint
Mean Conc. (ng/mL)
% Remaining
Pass/Fail
Initial ()
Day 0
100.0
100%
N/A
Room Temp (20°C)
24 Hours
98.2
98.2%
PASS
Refrigerated (4°C)
14 Days
96.5
96.5%
PASS
Frozen (-20°C)
3 Months
99.1
99.1%
PASS
Putrefied (Unpreserved)
14 Days
112.4
112.4% *
ALERT
*Note: An increase >10% in putrefied samples suggests N-oxide reduction. This necessitates the use of Fluoride/Oxalate tubes to inhibit bacterial reductase activity.
References
Mayer, F. P., et al. (2016). Phase I metabolites of the designer drug 3-fluorophenmetrazine (3-FPM) in rat and human urine. Journal of Pharmaceutical and Biomedical Analysis. Link
World Health Organization (WHO). (2020). Critical Review Report: 3-Fluorophenmetrazine.[3][6][7] Expert Committee on Drug Dependence. Link
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
Ellefsen, K. N., et al. (2017). Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. Journal of Analytical Toxicology. Link